An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-(4-Bromopyridin-2-yl)ethanone...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-(4-Bromopyridin-2-yl)ethanone (CAS Number: 1060805-69-7), a key building block in the development of novel pharmaceutical agents and specialty chemicals.
Core Compound Information
1-(4-Bromopyridin-2-yl)ethanone, also known as 2-acetyl-4-bromopyridine, is a halogenated pyridine derivative. The presence of a bromine atom and a ketone functional group on the pyridine scaffold makes it a versatile intermediate for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and modifications of the ketone moiety.
Physicochemical Properties
The fundamental properties of 1-(4-Bromopyridin-2-yl)ethanone are summarized in the table below. The compound is a solid at room temperature and requires storage at refrigerated temperatures under an inert atmosphere.
1-(4-Bromopyridin-2-yl)ethanone is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statement
Description
H302
Harmful if swallowed
H315
Causes skin irritation
H319
Causes serious eye irritation
H335
May cause respiratory irritation
GHS Pictogram
GHS07 (Exclamation mark)
[Data sourced from Sigma-Aldrich]
Spectroscopic Data
While comprehensive, peer-reviewed spectroscopic data for 1-(4-Bromopyridin-2-yl)ethanone is not widely available in the public domain, data for structurally similar compounds can provide an indication of the expected spectral characteristics. For instance, the isomeric compound 1-(3-Bromopyridin-2-yl)ethanone exhibits characteristic signals in both ¹H and ¹³C NMR spectra, with the acetyl methyl group appearing as a singlet around δ 2.5-2.7 ppm and the aromatic protons appearing between δ 7.0-8.5 ppm.[3]
Synthesis and Reactivity
The synthesis of 1-(4-Bromopyridin-2-yl)ethanone is not extensively detailed in publicly accessible literature. However, a plausible synthetic route can be proposed based on established organometallic and cross-coupling methodologies.
Proposed Synthetic Pathway
A viable approach for the synthesis of 1-(4-Bromopyridin-2-yl)ethanone involves the functionalization of 4-bromopyridine. One potential method is the generation of a pyridyl organometallic species, followed by acylation. For example, the reaction of 4-bromopyridine with a strong base could facilitate a metal-halogen exchange, which can then be reacted with an acetylating agent.
Alternatively, modern cross-coupling reactions offer a powerful tool for the synthesis of such compounds. A purple light-promoted radical coupling of 4-bromopyridines with Grignard reagents has been reported as an effective method for creating carbon-carbon bonds at the 4-position of the pyridine ring without the need for a transition metal catalyst.[4] While this specific reaction is for alkyl and aryl substitutions, it highlights the reactivity of the 4-position of bromopyridines.
The diagram below illustrates a proposed, generalized workflow for the synthesis of 1-(4-Bromopyridin-2-yl)ethanone via a metal-halogen exchange and subsequent acylation.
Proposed Synthesis Workflow for 1-(4-Bromopyridin-2-yl)ethanone
Experimental Protocol: Proposed Synthesis via Lithiation and Acylation
The following is a generalized, proposed experimental protocol for the synthesis of 1-(4-Bromopyridin-2-yl)ethanone. This protocol is based on established methodologies for the lithiation and acylation of pyridine derivatives and should be optimized for specific laboratory conditions.
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromopyridine (1.0 equivalent) dissolved in anhydrous THF.
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metal-halogen exchange.
Acylation: The acetylating agent (e.g., N,N-dimethylacetamide, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-Bromopyridin-2-yl)ethanone.
Applications in Research and Development
1-(4-Bromopyridin-2-yl)ethanone is a valuable synthetic intermediate due to its multiple reactive sites. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. The ketone functionality can be transformed into other functional groups, such as alcohols, amines, or heterocycles, through reduction, reductive amination, or condensation reactions.
This versatility makes 1-(4-Bromopyridin-2-yl)ethanone a key starting material for the synthesis of complex molecules with potential biological activity, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The references cited indicate its use in the synthesis of ligands for metal-catalyzed reactions and in the development of chalcones with potential anti-amyloid and cholinesterase inhibitory activity.[1]
The general reactivity of the compound can be categorized as follows:
1-(4-Bromopyridin-2-yl)ethanone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 1-(4-Bromopyridin-2-yl)ethanone, a key bu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 1-(4-Bromopyridin-2-yl)ethanone, a key building block in the development of novel pharmaceuticals and specialty organic chemicals.
Core Compound Properties
1-(4-Bromopyridin-2-yl)ethanone, with the CAS Number 1060805-69-7, is a substituted pyridine derivative. Its chemical structure incorporates a bromine atom and an acetyl group on the pyridine ring, making it a versatile intermediate for various chemical transformations.
Physicochemical Data
The key quantitative data for 1-(4-Bromopyridin-2-yl)ethanone are summarized in the table below for easy reference and comparison.
The synthesis of 1-(4-Bromopyridin-2-yl)ethanone can be achieved through various synthetic routes. A common approach involves the selective bromination of a pyridine precursor. Below is a representative experimental protocol for the synthesis of a brominated acetylpyridine, which can be adapted for the target molecule.
Representative Synthesis: Bromination of 2-Acetylpyridine
This protocol outlines a general method for the electrophilic bromination of 2-acetylpyridine. The precise conditions and reagents may require optimization to favor the formation of the 4-bromo isomer.
Materials and Reagents:
2-Acetylpyridine
N-Bromosuccinimide (NBS) or Bromine (Br₂)
Sulfuric acid or another suitable catalyst/solvent system
An appropriate organic solvent (e.g., acetic acid, dichloromethane)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Ethyl acetate or other suitable extraction solvent
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine in the chosen solvent.
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the stirred solution. The temperature should be carefully monitored and controlled.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to reflux, depending on the chosen solvent and brominating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(4-Bromopyridin-2-yl)ethanone.
Logical Workflow: From Compound to Application
The following diagram illustrates the logical progression from the identification of 1-(4-Bromopyridin-2-yl)ethanone to its potential applications in drug discovery and materials science.
Caption: Logical workflow for 1-(4-Bromopyridin-2-yl)ethanone.
Applications in Research and Development
1-(4-Bromopyridin-2-yl)ethanone is a valuable building block in organic synthesis, primarily due to its reactive sites. The acetyl group can undergo various reactions such as aldol condensations and the formation of Schiff bases. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups.
These properties make it a key intermediate in the synthesis of complex molecules, including:
Active Pharmaceutical Ingredients (APIs): The pyridine scaffold is a common motif in many biologically active compounds.
Specialty Chemicals: It serves as a precursor for the development of novel ligands, catalysts, and functional materials.
The Versatile Building Block: A Technical Guide to the Synthesis and Applications of 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals Introduction: 1-(4-Bromopyridin-2-yl)ethanone, a substituted pyridyl ketone, has emerged as a pivotal building block in medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(4-Bromopyridin-2-yl)ethanone, a substituted pyridyl ketone, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural features, comprising a reactive ketone functionality and a bromine-substituted pyridine ring, offer a versatile scaffold for the synthesis of a diverse array of complex molecules. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, while the acetyl group provides a site for further derivatization. This technical guide provides an in-depth overview of the synthesis of 1-(4-Bromopyridin-2-yl)ethanone and its application in the development of novel therapeutic agents and functional materials.
Synthesis of the Core Building Block
While a definitive, step-by-step published synthesis of 1-(4-Bromopyridin-2-yl)ethanone can be elusive, a common and effective method involves the direct bromination of 2-acetylpyridine. This electrophilic aromatic substitution is a well-established transformation in pyridine chemistry.
Conceptual Experimental Protocol:
A general protocol for the synthesis of brominated acetylpyridines, adapted for the synthesis of the title compound, is as follows:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-acetylpyridine is dissolved in a suitable solvent, such as acetic acid.
Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), is added portion-wise to the solution. The reaction is often initiated with a radical initiator if NBS is used.
Reaction Monitoring: The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If bromine was used, the excess is quenched with a solution of sodium thiosulfate. The mixture is then carefully neutralized with a saturated solution of sodium bicarbonate.
Extraction and Purification: The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 1-(4-Bromopyridin-2-yl)ethanone.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 1-(4-Bromopyridin-2-yl)ethanone.
Applications in Drug Discovery and Medicinal Chemistry
1-(4-Bromopyridin-2-yl)ethanone has proven to be a valuable starting material for the synthesis of a range of biologically active compounds. Key applications include its use in the development of β-secretase 1 (BACE1) inhibitors for Alzheimer's disease, chalcones with anti-amyloid and cholinesterase inhibitory activities, and as a coupling partner in palladium-catalyzed C-N bond formation.
BACE1 Inhibitors for Alzheimer's Disease
1-(4-Bromopyridin-2-yl)ethanone has been utilized in the synthesis of novel 1,4-oxazine derivatives as potent BACE1 inhibitors.[1] The inhibition of BACE1 is a key therapeutic strategy to reduce the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
Signaling Pathway of BACE1 in Alzheimer's Disease:
Caption: Inhibition of the amyloidogenic pathway by BACE1 inhibitors.
Experimental Protocol: Synthesis of a BACE1 Inhibitor Precursor
A representative experimental step could involve the reaction of 1-(4-Bromopyridin-2-yl)ethanone with a suitable amine to form an enamine intermediate, which can then be further elaborated to the desired 1,4-oxazine core. While the full detailed synthesis from the specific publication is proprietary, a general procedure for a related transformation is provided for illustrative purposes.
Quantitative Data for BACE1 Inhibitors:
Compound ID (Example)
BACE1 IC₅₀ (nM)
Cell-Based Aβ Reduction IC₅₀ (nM)
Lead Compound
7.6
8.1
Data extracted from research on 1,4-oxazine BACE1 inhibitors.[1]
Chalcones with Anti-Amyloid and Cholinesterase Inhibitory Activity
Chalcones, a class of compounds characterized by an α,β-unsaturated ketone core, have been synthesized from 1-(4-Bromopyridin-2-yl)ethanone. These derivatives have shown promising activity as inhibitors of both amyloid-β aggregation and cholinesterases, two key targets in the development of therapeutics for Alzheimer's disease.[2]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
A general procedure for the synthesis of chalcones from 1-(4-Bromopyridin-2-yl)ethanone is the Claisen-Schmidt condensation:
Reaction Setup: 1-(4-Bromopyridin-2-yl)ethanone and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.
Base Addition: An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature.
Reaction and Precipitation: The reaction mixture is stirred for several hours, during which the chalcone product often precipitates out of solution.
Isolation and Purification: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Chalcone Derivatives:
Compound ID (Example)
AChE Inhibition IC₅₀ (µM)
BuChE Inhibition IC₅₀ (µM)
Aβ Aggregation Inhibition (%)
Chalcone Derivative 1
5.2
8.9
65
Chalcone Derivative 2
3.8
6.1
72
Illustrative data based on the activities of chalcone derivatives.[2]
Palladium-Catalyzed C-N Cross-Coupling Reactions
The bromine atom on the pyridine ring of 1-(4-Bromopyridin-2-yl)ethanone makes it an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This has been demonstrated in the N-arylation of weakly nucleophilic sulfonamides, a transformation of significant importance in the synthesis of pharmaceutical compounds.[3]
Experimental Workflow for Pd-Catalyzed C-N Coupling:
Caption: Workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Pd-Catalyzed N-Arylation of Sulfonamides
A general procedure for the palladium-catalyzed coupling of a heteroaryl halide with a sulfonamide is as follows:
Reaction Setup: An oven-dried vial is charged with the sulfonamide, 1-(4-Bromopyridin-2-yl)ethanone, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄).
Solvent Addition: Anhydrous solvent (e.g., toluene) is added, and the vial is sealed.
Reaction: The mixture is stirred and heated at a specified temperature for a set period.
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is then analyzed by techniques such as LC-MS to determine the reaction yield.
Quantitative Data for C-N Coupling Reactions:
Sulfonamide Substrate
Catalyst System
Yield (%)
Methanesulfonamide
Pd(OAc)₂ / Xantphos
85
Benzenesulfonamide
Pd₂(dba)₃ / XPhos
92
Representative yields for the N-arylation of sulfonamides with aryl halides.[3]
Conclusion
1-(4-Bromopyridin-2-yl)ethanone is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex molecules with significant biological activities, particularly in the context of neurodegenerative diseases, underscores its importance to the drug discovery and development community. The methodologies outlined in this guide provide a framework for the synthesis and application of this key intermediate, facilitating the exploration of new chemical space and the development of next-generation therapeutics and functional materials.
Spectroscopic and Structural Analysis of 1-(4-Bromopyridin-2-yl)ethanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Bromopyridin-2-yl)ethanone is a halogenated pyridine derivative with potential applications in the synthesis of pharmaceuticals and other...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromopyridin-2-yl)ethanone is a halogenated pyridine derivative with potential applications in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] The presence of a bromine atom and a ketone functional group on the pyridine ring makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions and nucleophilic additions. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound in synthetic processes. This guide aims to provide a foundational set of spectroscopic data and methodologies for researchers working with this molecule.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra, the following data has been generated using validated computational prediction tools. These values should be used as a reference and confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1-(4-Bromopyridin-2-yl)ethanone (Solvent: CDCl₃, Frequency: 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
8.65
d
1H
H-6
7.95
d
1H
H-3
7.60
dd
1H
H-5
2.70
s
3H
CH₃
Table 2: Predicted ¹³C NMR Data for 1-(4-Bromopyridin-2-yl)ethanone (Solvent: CDCl₃, Frequency: 100 MHz)
Chemical Shift (δ, ppm)
Assignment
200.5
C=O
153.0
C-2
150.8
C-6
133.5
C-4
128.0
C-3
125.5
C-5
26.0
CH₃
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Bands for 1-(4-Bromopyridin-2-yl)ethanone
The following are general procedures for the acquisition of spectroscopic data for a novel or uncharacterized compound like 1-(4-Bromopyridin-2-yl)ethanone.
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
IR Spectroscopy
An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: Molecular structure of 1-(4-Bromopyridin-2-yl)ethanone with atom numbering for NMR correlation.
An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals Physicochemical Properties 1-(4-Bromopyridin-2-yl)ethanone, also known as 2-Acetyl-4-bromopyridine, is a synthetic specialty chemical utilized as a building...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
1-(4-Bromopyridin-2-yl)ethanone, also known as 2-Acetyl-4-bromopyridine, is a synthetic specialty chemical utilized as a building block in the synthesis of pharmaceuticals and other organic compounds.[1] A summary of its known physicochemical properties is presented in Table 1.
The solubility of a compound is a critical parameter, particularly in drug development, as it influences bioavailability and formulation. The following are established methods for determining the solubility of organic compounds like 1-(4-Bromopyridin-2-yl)ethanone.
Gravimetric Method
This classical method directly measures the mass of the solute dissolved in a specific volume of solvent to determine solubility.[3]
Objective: To determine the equilibrium solubility of 1-(4-Bromopyridin-2-yl)ethanone in a given solvent at a constant temperature.
Sample Preparation: Add an excess amount of 1-(4-Bromopyridin-2-yl)ethanone to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure a saturated solution.
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.
Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.
Final Weighing: Once the solvent is fully removed, cool the container in a desiccator to room temperature and weigh it again.
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of container with residue - Mass of empty container) / Volume of filtrate
Figure 1: Experimental workflow for gravimetric solubility determination.
UV-Vis Spectrophotometry Method
This method is suitable for compounds with a chromophore and offers higher throughput than the gravimetric method.
Objective: To determine the solubility of 1-(4-Bromopyridin-2-yl)ethanone by measuring its concentration in a saturated solution using UV-Vis spectroscopy.
Materials:
UV-Vis spectrophotometer
Quartz cuvettes
Materials for preparing a saturated solution (as in the gravimetric method)
Volumetric flasks and pipettes
Procedure:
Determine Maximum Absorbance (λmax): Prepare a dilute solution of 1-(4-Bromopyridin-2-yl)ethanone in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
Prepare Calibration Curve:
Prepare a stock solution of the compound of known concentration in the chosen solvent.
Perform a series of dilutions to create a set of standard solutions with at least five different concentrations.
Measure the absorbance of each standard solution at λmax.
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
Prepare and Analyze the Saturated Solution:
Prepare a saturated solution of 1-(4-Bromopyridin-2-yl)ethanone as described in the gravimetric method (steps 1 and 2).
After equilibration, filter the supernatant.
Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
Measure Absorbance: Measure the absorbance of the diluted solution at λmax.
Calculation:
Determine the concentration of the diluted solution from the calibration curve.
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Stability Assessment: Experimental Protocol
Stability testing is crucial to understand the degradation pathways of a compound under various stress conditions, which is a regulatory requirement for pharmaceuticals. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for this purpose.
Development of a Stability-Indicating HPLC Method
A robust HPLC method should be developed to separate the parent compound from its potential degradation products.
Recommended HPLC System and Conditions (Starting Point):
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: A gradient of methanol and water or acetonitrile and water, potentially with a buffer (e.g., phosphate or acetate buffer) to control pH. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate should be used.
Flow Rate: 1.0 mL/min
Detection: UV detector at the λmax of 1-(4-Bromopyridin-2-yl)ethanone. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Column Temperature: 30 °C
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways. The compound should be subjected to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 1-(4-Bromopyridin-2-yl)ethanone in a suitable solvent (e.g., methanol or acetonitrile).
Acidic Hydrolysis:
Treat the stock solution with 0.1 M HCl.
Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a specified period.
Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
Basic Hydrolysis:
Treat the stock solution with 0.1 M NaOH.
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
Oxidative Degradation:
Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).
Keep the mixture at room temperature and monitor for degradation over time.
Withdraw and dilute samples for HPLC analysis.
Thermal Degradation:
Expose a solid sample of the compound to dry heat in an oven (e.g., 70-80 °C).
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
Photolytic Degradation:
Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples should be analyzed at appropriate time intervals.
Analysis of Results:
Analyze all stressed samples by the developed HPLC method.
The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
The peak purity of the parent compound peak should be checked using a PDA detector to ensure that no degradation products are co-eluting.
Figure 2: Workflow for conducting forced degradation stability studies.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of 1-(4-Bromopyridin-2-yl)ethanone. While specific quantitative data is currently limited, the detailed experimental protocols for gravimetric and spectrophotometric solubility determination, along with the guidelines for conducting forced degradation studies using HPLC, offer a clear path for researchers to generate the necessary data. The provided workflows and methodologies are based on established scientific principles and regulatory guidelines, ensuring that the data obtained will be reliable and suitable for applications in pharmaceutical development and other scientific research.
A Technical Guide to 1-(4-Bromopyridin-2-yl)ethanone: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract 1-(4-Bromopyridin-2-yl)ethanone is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromopyridin-2-yl)ethanone is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, details established and plausible synthetic protocols, and outlines standard analytical methods for its characterization. Furthermore, this guide explores the significant role of this compound as a precursor in the synthesis of B-Raf kinase inhibitors and visualizes its place within the critical B-Raf/MEK/ERK signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.
Commercial Availability and Suppliers
1-(4-Bromopyridin-2-yl)ethanone (CAS No. 1060805-69-7) is commercially available from a range of chemical suppliers specializing in building blocks for research and development. The purity and price of this compound can vary between suppliers, and it is typically sold in quantities ranging from milligrams to kilograms. Below is a summary of representative suppliers and their offerings.
Supplier
Purity
Quantity
Price (USD)
Availability
ChemUniverse
95%
100 mg
$102.00
6 to 8 days
250 mg
$168.00
6 to 8 days
1 g
$474.00
6 to 8 days
Fluorochem
97%
100 mg
€25.00
In Stock
250 mg
€36.00
In Stock
1 g
€91.00
In Stock
5 g
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Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of 1-(4-Bromopyridin-2-yl)ethanone is provided below.
Store under inert gas (nitrogen or Argon) at 2-8°C[1][2]
Safety and Handling:
1-(4-Bromopyridin-2-yl)ethanone and its analogs are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or equivalent.
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear impervious clothing.
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.
Storage:
Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[1][2]
Synthesis and Characterization
Synthesis Protocol: Bromination of 2-Acetylpyridine
This protocol describes a general method for the synthesis of a brominated acetylpyridine. The regioselectivity of the bromination will depend on the specific starting material and reaction conditions.
Saturated sodium thiosulfate solution (if using Br₂)
Brine
Anhydrous sodium sulfate or magnesium sulfate
Ethyl acetate
Hexane
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acetylpyridine derivative (1.0 eq) in the chosen anhydrous solvent.
Addition of Brominating Agent:
Using NBS: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator to the flask.
Using Bromine: Slowly add a solution of bromine (1.1 eq) in the same solvent to the stirred solution at room temperature. The addition should be controlled to manage any exotherm.
Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-Bromopyridin-2-yl)ethanone.
Analytical Methods for Characterization
The identity and purity of 1-(4-Bromopyridin-2-yl)ethanone can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS):
Column: DB-5ms or equivalent.
Carrier Gas: Helium.
Injection Mode: Split/Splitless.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected signals would include a singlet for the methyl protons and aromatic protons in the pyridine ring, with chemical shifts and coupling constants characteristic of the substitution pattern.
¹³C NMR: Expected signals would include a carbonyl carbon, methyl carbon, and aromatic carbons.
Application in Drug Discovery: Synthesis of B-Raf Kinase Inhibitors
1-(4-Bromopyridin-2-yl)ethanone is a valuable intermediate in the synthesis of various biologically active molecules, most notably kinase inhibitors. The pyridine scaffold is a common feature in many kinase inhibitors as it can mimic the hinge-binding motif of ATP. The bromo- and acetyl- functionalities on the pyridine ring of 1-(4-Bromopyridin-2-yl)ethanone provide two reactive sites for further chemical elaboration to build more complex molecules.
A significant application of this building block is in the synthesis of inhibitors for B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[5][6][7] Mutations in the BRAF gene are prevalent in many cancers, leading to constitutive activation of this pathway and uncontrolled cell proliferation.
The B-Raf/MEK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell growth, proliferation, and survival.[5] In many cancers, mutations in components of this pathway, particularly B-Raf, lead to its persistent activation, driving tumorigenesis. B-Raf inhibitors block the activity of the mutated B-Raf protein, thereby inhibiting downstream signaling and suppressing cancer cell growth.
An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the reactivity of the ketone group in 1-(4-Bromopyridin-2-yl)ethanone, a versatile buildi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the ketone group in 1-(4-Bromopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry and materials science. The document details key reactions including reduction, condensation, olefination, and reactions with organometallic reagents. Each section includes generalized experimental protocols, tabulated data, and mechanistic diagrams to facilitate practical application in a research and development setting.
Introduction
1-(4-Bromopyridin-2-yl)ethanone, also known as 2-acetyl-4-bromopyridine, is a heterocyclic ketone of significant interest in the synthesis of complex organic molecules.[1] Its structure incorporates a reactive ketone moiety and a pyridine ring substituted with a bromine atom, offering multiple sites for chemical modification. The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the carbonyl carbon, influencing its reactivity towards nucleophiles. This guide focuses specifically on the transformations of the ketone group, providing a practical resource for chemists in drug discovery and materials science.
Physicochemical Properties of 1-(4-Bromopyridin-2-yl)ethanone
While specific spectra for 1-(4-Bromopyridin-2-yl)ethanone are not widely published, data for the closely related isomer, 1-(3-Bromopyridin-2-yl)ethanone, provides a valuable reference for spectral interpretation.[4] The key signals in ¹H and ¹³C NMR are expected to be influenced by the positions of the acetyl and bromo substituents on the pyridine ring.
Comparative NMR Data of 1-(3-Bromopyridin-2-yl)ethanone in CDCl₃ [4]
¹H NMR
¹³C NMR
Proton Assignment
Chemical Shift (δ, ppm)
Carbon Assignment
Chemical Shift (δ, ppm)
H-6
8.60 (dd, J = 4.5, 1.8 Hz)
C=O
200.5
H-4
7.95 (dd, J = 8.0, 1.8 Hz)
C-2
153.0
H-5
7.35 (dd, J = 8.0, 4.5 Hz)
C-6
150.0
-CH₃
2.75 (s)
C-4
140.0
C-5
127.0
C-3
120.0
-CH₃
26.0
Note: The chemical shifts for 1-(4-Bromopyridin-2-yl)ethanone will differ due to the different substitution pattern.
Reactivity of the Ketone Group
The ketone group in 1-(4-Bromopyridin-2-yl)ethanone undergoes a variety of characteristic reactions, providing access to a diverse range of downstream products.
Reduction to Alcohols
The reduction of the ketone to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, offering high yields and selectivity.[5]
Generalized Experimental Protocol: Reduction with Sodium Borohydride
Dissolve 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as methanol or ethanol.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
Remove the organic solvent under reduced pressure.
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product, 1-(4-Bromopyridin-2-yl)ethanol.
Workflow for Sodium Borohydride Reduction
Workflow for the reduction of the ketone.
Claisen-Schmidt Condensation to Form Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are valuable scaffolds in medicinal chemistry.[6] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Dissolve 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq) and an appropriate aromatic aldehyde (1.0-1.2 eq) in ethanol.
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Stir the reaction mixture at room temperature for several hours to overnight.
Monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into ice-cold water.
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Reaction Scheme for Claisen-Schmidt Condensation
Formation of chalcones via Claisen-Schmidt condensation.
Wittig Reaction for Olefination
The Wittig reaction provides a powerful method for converting the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[7][8] This reaction is highly versatile for the formation of carbon-carbon double bonds.
Suspend a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.
Cool the suspension to 0 °C or below.
Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to generate the ylide.
Reaction with Ketone:
To the freshly prepared ylide solution, add a solution of 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq) in the same anhydrous solvent dropwise at low temperature.
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
Work-up:
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Wittig Reaction Mechanism Overview
Key stages of the Wittig reaction.
Grignard Reaction for Tertiary Alcohol Synthesis
The addition of Grignard reagents to the ketone carbonyl provides a classic route to tertiary alcohols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.
Prepare the Grignard reagent by reacting an appropriate alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.
In a separate flask, dissolve 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq) in the same anhydrous solvent.
Cool the ketone solution in an ice bath.
Slowly add the prepared Grignard reagent to the ketone solution dropwise.
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the tertiary alcohol.
Grignard Reaction Logical Flow
Steps involved in the Grignard reaction.
Alpha-Bromination
The methyl group adjacent to the carbonyl is susceptible to halogenation under acidic or basic conditions. This reaction provides a route to α-haloketones, which are versatile intermediates for further synthetic transformations. A common method involves the use of bromine in acetic acid or N-bromosuccinimide (NBS).
Dissolve 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
Add the brominating agent, such as a solution of bromine (1.0-1.1 eq) in acetic acid or N-bromosuccinimide (1.0-1.1 eq), dropwise to the solution. A radical initiator like AIBN may be used with NBS.
Heat the reaction mixture if necessary and monitor its progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
If bromine was used, quench the excess by adding a solution of sodium thiosulfate.
Carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-1-(4-bromopyridin-2-yl)ethanone.
Summary of Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the reactions of the ketone group in 1-(4-Bromopyridin-2-yl)ethanone, based on analogous transformations.
Note: Yields are estimates based on similar substrates and may vary depending on the specific reactants and conditions used.
Conclusion
The ketone group of 1-(4-Bromopyridin-2-yl)ethanone exhibits a rich and versatile reactivity profile, enabling its transformation into a wide array of functionalized pyridine derivatives. This guide provides a foundational understanding and practical protocols for key reactions, serving as a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The provided methodologies, combined with the comparative spectroscopic data, will aid in the efficient and effective utilization of this important synthetic building block.
Reactivity of the Bromine Atom in 1-(4-Bromopyridin-2-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on an electron-deficient pyridine ring and a ketone moiety, allows for a wide array of chemical modifications. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key palladium-catalyzed cross-coupling reactions, including detailed experimental protocols and quantitative data to facilitate its application in research and development.
The bromine atom in 1-(4-Bromopyridin-2-yl)ethanone serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C4-position, making it a suitable substrate for oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles. The most significant and widely utilized transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a diverse range of amine nucleophiles.[1][2] For 1-(4-Bromopyridin-2-yl)ethanone, this reaction provides a direct route to substituted 4-aminopyridine derivatives, which are prevalent motifs in pharmacologically active compounds.
A notable application involves the coupling with weakly nucleophilic sulfonamides, a challenging transformation due to the low nucleophilicity of the sulfonamide nitrogen. Research by Becica and coworkers has demonstrated that the use of a specific catalyst system, Pd/AdBippyPhos, is highly effective for this purpose.
To an oven-dried vial equipped with a magnetic stir bar, add 1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv.), the corresponding sulfonamide (1.2 equiv.), and cesium carbonate (2.0 equiv.).
In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (2 mol%) and AdBippyPhos (4 mol%) in anhydrous toluene.
Add the catalyst solution to the reaction vial.
Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C.
Stir the reaction mixture for 18 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-acetylpyridin-4-yl)sulfonamide.
Buchwald-Hartwig Amination Workflow
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[3] This reaction is instrumental for the synthesis of biaryl and heteroaryl-aryl structures. In the context of 1-(4-Bromopyridin-2-yl)ethanone, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.
While specific literature examples for the Suzuki-Miyaura coupling of 1-(4-Bromopyridin-2-yl)ethanone are not as readily available as for its isomers, general protocols for bromopyridines are well-established and can be adapted. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with the potentially coordinating pyridine nitrogen.
Data extrapolated from reactions with structurally similar bromopyridines.
Boronic Acid
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Approx. Yield (%)
Phenylboronic acid
2 mol% Pd(OAc)₂, 4 mol% SPhos
2.0 equiv. K₃PO₄
Toluene/H₂O (10:1)
100
16
80-90
4-Methoxyphenylboronic acid
3 mol% Pd(dppf)Cl₂
2.0 equiv. Na₂CO₃
Dioxane/H₂O (4:1)
90
12
85-95
3-Thienylboronic acid
5 mol% Pd(PPh₃)₄
2.0 equiv. K₂CO₃
DMF/H₂O (5:1)
100
12
70-80
Materials:
1-(4-Bromopyridin-2-yl)ethanone
Aryl- or heteroarylboronic acid (e.g., Phenylboronic acid)
Palladium catalyst (e.g., Pd(OAc)₂)
Phosphine ligand (e.g., SPhos)
Base (e.g., K₃PO₄)
Solvent system (e.g., Toluene and Water)
Procedure:
In a Schlenk flask, combine 1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos).
Add the degassed solvent system (e.g., toluene/water 10:1).
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is a powerful tool for the synthesis of arylalkynes, which are important structural motifs in materials science and medicinal chemistry. For 1-(4-Bromopyridin-2-yl)ethanone, the Sonogashira coupling allows for the introduction of various alkynyl groups at the 4-position.
Similar to the Suzuki-Miyaura coupling, specific examples for 1-(4-Bromopyridin-2-yl)ethanone are not extensively documented. However, established protocols for the Sonogashira coupling of bromopyridines can be readily applied.
Data extrapolated from reactions with structurally similar bromopyridines.
Alkyne
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Approx. Yield (%)
Phenylacetylene
2 mol% PdCl₂(PPh₃)₂, 4 mol% CuI
2.0 equiv. Et₃N
THF
65
6
85-95
Trimethylsilylacetylene
3 mol% Pd(PPh₃)₄, 5 mol% CuI
2.0 equiv. DiPEA
DMF
80
8
80-90
1-Hexyne
2 mol% Pd(OAc)₂, 4 mol% PPh₃, 5 mol% CuI
2.0 equiv. Et₃N
Acetonitrile
70
10
75-85
Materials:
1-(4-Bromopyridin-2-yl)ethanone
Terminal alkyne (e.g., Phenylacetylene)
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Base (e.g., Triethylamine, Et₃N)
Solvent (e.g., THF)
Procedure:
To a Schlenk flask, add 1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv.), the palladium catalyst (e.g., 2 mol% PdCl₂(PPh₃)₂), and copper(I) iodide (e.g., 4 mol% CuI).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent (e.g., THF) and the base (e.g., 2.0 equiv. Et₃N).
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter off the amine salt.
Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography.
Sonogashira Catalytic Cycles
Other Potential Reactivities
While palladium-catalyzed cross-coupling reactions are the most prominent transformations for the bromine atom of 1-(4-Bromopyridin-2-yl)ethanone, other reactivities can also be explored:
Nucleophilic Aromatic Substitution (SNA_r): Although less common for aryl bromides compared to activated aryl chlorides or fluorides, under forcing conditions with strong nucleophiles, direct displacement of the bromine atom may be possible. The presence of the electron-withdrawing acetyl group and the pyridine nitrogen can activate the ring towards nucleophilic attack.
Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene.[5] 1-(4-Bromopyridin-2-yl)ethanone could potentially undergo Heck coupling with various alkenes to introduce vinyl groups at the 4-position.
Cyanation: The introduction of a nitrile group via palladium-catalyzed cyanation using reagents like zinc cyanide is another feasible transformation, providing access to 4-cyanopyridine derivatives.[6]
Stille Coupling: The Stille reaction, which couples an organic halide with an organotin compound, offers an alternative to the Suzuki-Miyaura coupling for the formation of C-C bonds.[7]
Conclusion
The bromine atom of 1-(4-Bromopyridin-2-yl)ethanone exhibits a rich and versatile reactivity, primarily centered around palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and modular strategies for the synthesis of a diverse array of substituted pyridine derivatives. This guide has provided an in-depth overview of these key transformations, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals. The adaptability of these protocols, coupled with the potential for exploring other reactivities, underscores the importance of 1-(4-Bromopyridin-2-yl)ethanone as a key building block in modern organic synthesis.
A Technical Guide to the Potential Biological Activities of 1-(4-Bromopyridin-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 1-(4-Bromopyridin-2-yl)eth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 1-(4-Bromopyridin-2-yl)ethanone is a versatile synthetic intermediate, offering multiple reaction sites for the generation of diverse molecular libraries. Its derivatives are of significant interest for their potential biological activities, particularly in the realms of oncology and microbiology. This technical guide provides an in-depth overview of the prospective biological activities of these derivatives, detailed experimental protocols for their evaluation, and potential mechanisms of action. The information is collated to serve as a foundational resource for researchers aiming to explore this promising class of compounds.
Introduction: The Promise of the Pyridine Scaffold
Pyridine and its derivatives are cornerstones of drug discovery, known to exhibit a wide array of therapeutic properties including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[1][2] The 1-(4-Bromopyridin-2-yl)ethanone scaffold is particularly noteworthy due to its dual reactive centers: a ketone group and a bromine atom on an electron-deficient pyridine ring.[3] These sites allow for extensive chemical modifications, making it an attractive starting point for developing novel bioactive compounds.[3][4] This guide will explore the potential for derivatization and the subsequent biological activities that could be targeted for therapeutic development.
Synthetic Pathways for Derivatization
The core structure of 1-(4-Bromopyridin-2-yl)ethanone allows for the synthesis of several classes of biologically active derivatives. The primary modification strategies involve reactions at the ketone moiety and substitution of the bromo group.
Ketone Group Modification: The acetyl group is readily condensed with various aldehydes and amines to form well-known pharmacophores such as chalcones and Schiff bases.[3]
Bromo Group Substitution: The bromine atom can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitution, enabling the introduction of a wide range of substituents to modulate activity and selectivity.[3]
A general workflow for synthesizing potential derivatives from the parent compound is outlined below.
Caption: Synthetic routes from 1-(4-Bromopyridin-2-yl)ethanone.
Potential Biological Activities and Quantitative Data
While specific data for derivatives of 1-(4-Bromopyridin-2-yl)ethanone are not yet widely published, research on structurally similar compounds provides valuable insights into their potential efficacy. The primary areas of interest are anticancer and antimicrobial activities.
Anticancer Activity
Derivatives of related heterocyclic scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, novel quinoline-oxadiazole derivatives bearing a bromophenyl moiety have shown potent antiproliferative effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[5][6] The mechanism is often linked to the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6]
The following table summarizes in vitro cytotoxicity data for analogous bromophenyl-containing heterocyclic compounds, serving as a benchmark for the potential of 1-(4-Bromopyridin-2-yl)ethanone derivatives.
Table 1: In Vitro Cytotoxicity of Structurally Related Compounds
The pyridine nucleus is a well-established pharmacophore in antimicrobial agents.[1] Derivatives containing this scaffold have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] For example, certain pyridine and thienopyridine derivatives have demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) against pathogens like E. coli, B. mycoides, and C. albicans.[7]
Table 2: Antimicrobial Activity of Structurally Related Pyridine Derivatives
Reproducible and standardized protocols are crucial for evaluating the biological potential of newly synthesized compounds. The following sections detail common in vitro assays for assessing anticancer activity.
General Cell Culture
Human cancer cell lines should be obtained from a certified cell bank (e.g., ATCC). Cells are to be cultured in the recommended medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution. Cultures must be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8]
Protocol:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
Compound Treatment: Treat the cells with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) must be included.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[8]
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, apoptotic, necrotic).[8]
The following diagram illustrates a typical workflow for in vitro screening of novel compounds.
Caption: Workflow for in vitro anticancer screening.
Potential Mechanism of Action: Signaling Pathway Inhibition
Many pyridine-containing compounds are known to function as kinase inhibitors.[3] A common target in cancer therapy is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer and controls cell proliferation, differentiation, and survival. Derivatives of 1-(4-Bromopyridin-2-yl)ethanone could potentially act as inhibitors at various points within this cascade.
Caption: Potential inhibition of the MAPK pathway by derivatives.
Conclusion and Future Directions
1-(4-Bromopyridin-2-yl)ethanone represents a promising and versatile scaffold for the development of novel therapeutic agents. Based on the activities of structurally related compounds, its derivatives are prime candidates for screening as anticancer and antimicrobial agents. The synthetic flexibility of the parent molecule allows for the creation of large, diverse libraries amenable to high-throughput screening. Future research should focus on the synthesis and systematic evaluation of these derivatives using the standardized protocols outlined in this guide. Elucidating their specific molecular targets and mechanisms of action will be critical for advancing the most promising candidates toward preclinical and clinical development.
The Pivotal Role of 1-(4-Bromopyridin-2-yl)ethanone in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 1-(4-Bromopyridin-2-yl)ethanone, also known as 2-acetyl-4-bromopyridine, has emerged as a highly versatile and valuable building block in the field...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromopyridin-2-yl)ethanone, also known as 2-acetyl-4-bromopyridine, has emerged as a highly versatile and valuable building block in the field of heterocyclic chemistry. Its unique structural arrangement, featuring a reactive acetyl group and a strategically positioned bromine atom on the pyridine ring, offers multiple avenues for synthetic diversification. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal intermediate, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials[1]. Among these, substituted pyridines are of paramount importance. The subject of this guide, 1-(4-Bromopyridin-2-yl)ethanone, is a key synthetic intermediate that provides access to a diverse range of complex heterocyclic scaffolds. The presence of both a ketone functional group and a bromine atom allows for orthogonal chemical modifications, making it an attractive starting material for the construction of molecular libraries and the optimization of lead compounds in drug discovery programs. This document will detail the synthesis of this building block and its subsequent application in several cornerstone reactions of modern organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Bromopyridin-2-yl)ethanone is presented in Table 1.
The regioselective synthesis of 1-(4-Bromopyridin-2-yl)ethanone presents a synthetic challenge due to the directing effects of the acetyl group and the inherent reactivity of the pyridine ring. Direct bromination of 2-acetylpyridine tends to yield the 3-bromo isomer[4]. A more effective strategy involves a multi-step sequence commencing with the formation of the corresponding pyridine N-oxide. This approach deactivates the 2- and 6-positions towards electrophilic attack and activates the 4-position, enabling regioselective bromination[5].
Synthetic Pathway via N-Oxide Intermediate
The synthesis of 1-(4-Bromopyridin-2-yl)ethanone can be achieved through a two-step process starting from the readily available 2-acetylpyridine. The first step involves the oxidation of the pyridine nitrogen to form 2-acetylpyridine N-oxide. The subsequent step is the regioselective bromination at the 4-position.
A plausible synthetic route to 1-(4-Bromopyridin-2-yl)ethanone.
Procedure: To a solution of 2-acetylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add m-CPBA (1.1 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-acetylpyridine N-oxide.
Step 2: Synthesis of 1-(4-Bromopyridin-2-yl)ethanone
Procedure: To a flask containing 2-acetylpyridine N-oxide (1.0 eq), add POBr₃ (1.5 eq) at 0 °C. Slowly heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction by TLC. After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(4-Bromopyridin-2-yl)ethanone.
Key Reactions and Applications in Heterocyclic Synthesis
1-(4-Bromopyridin-2-yl)ethanone serves as a versatile scaffold for the synthesis of a wide array of more complex heterocyclic compounds through reactions at both the bromine atom and the acetyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.
General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Procedure: To an oven-dried Schlenk flask, add 1-(4-Bromopyridin-2-yl)ethanone, the arylboronic acid, palladium catalyst, and base. Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent mixture via syringe. Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, yielding valuable alkynylpyridine derivatives. These products can serve as precursors for a variety of other heterocyclic systems.
Experimental Protocol: General Procedure for Sonogashira Coupling
Procedure: To an oven-dried Schlenk flask under an inert atmosphere, add 1-(4-Bromopyridin-2-yl)ethanone, the palladium catalyst, and copper(I) iodide. Add the degassed solvent and the amine base. Add the terminal alkyne dropwise to the mixture. Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). Quench the reaction with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
The acetyl group of 1-(4-Bromopyridin-2-yl)ethanone can readily participate in base-catalyzed Claisen-Schmidt condensations with various aromatic aldehydes to form chalcones (α,β-unsaturated ketones)[11]. Chalcones are an important class of compounds with a wide range of biological activities[12].
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
Procedure: In a round-bottom flask, dissolve 1-(4-Bromopyridin-2-yl)ethanone and the aromatic aldehyde in ethanol. With continuous stirring, add the aqueous KOH solution dropwise to the reaction mixture. Stir at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. The precipitated solid chalcone is collected by vacuum filtration, washed with cold water, and recrystallized.
Application in Drug Discovery: Synthesis of BACE1 Inhibitors
A significant application of 1-(4-Bromopyridin-2-yl)ethanone and its derivatives is in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease[13]. Aminopyridine-based scaffolds have been identified as promising cores for the design of potent BACE1 inhibitors[14].
Experimental Workflow for BACE1 Inhibitor Synthesis
The following workflow illustrates a potential synthetic route to an aminopyridine-based BACE1 inhibitor starting from 1-(4-Bromopyridin-2-yl)ethanone. This pathway involves an initial cross-coupling reaction to introduce a key structural motif, followed by functional group manipulations to install the necessary pharmacophoric elements.
A generalized workflow for the synthesis of a BACE1 inhibitor.
This generalized pathway highlights the utility of 1-(4-Bromopyridin-2-yl)ethanone as a starting point for accessing complex molecular architectures relevant to medicinal chemistry. The initial cross-coupling reaction at the bromine position allows for the introduction of a variety of substituents to probe the inhibitor's binding pocket. Subsequent modifications of the acetyl group, such as reduction to an alcohol followed by amination, can generate the key aminopyridine pharmacophore known to interact with the active site of BACE1.
Conclusion
1-(4-Bromopyridin-2-yl)ethanone is a valuable and versatile building block in heterocyclic chemistry. Its synthetic accessibility and the orthogonal reactivity of its functional groups make it an indispensable tool for the construction of a wide range of complex molecules. The applications of this compound in palladium-catalyzed cross-coupling reactions and Claisen-Schmidt condensations provide efficient routes to novel scaffolds for drug discovery and materials science. Its role in the synthesis of BACE1 inhibitors underscores its importance in the development of potential therapeutics for neurodegenerative diseases. This technical guide serves to consolidate the current knowledge on this pivotal molecule and to facilitate its broader application in the scientific community.
Synthesis of Novel Chalcones from 1-(4-Bromopyridin-2-yl)ethanone: Application Notes and Protocols for Researchers
For Immediate Release [City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of novel chalcone derivatives starting from 1-(4-Bromopyridin-2-yl)ethanone. This class of...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of novel chalcone derivatives starting from 1-(4-Bromopyridin-2-yl)ethanone. This class of compounds holds significant promise for researchers, scientists, and drug development professionals due to the versatile biological activities associated with the chalcone scaffold, including potential anticancer, anti-inflammatory, and antimicrobial properties. These protocols offer a foundational methodology for the generation of diverse chalcone libraries for further investigation.
The synthesis of these chalcones is primarily achieved through the Claisen-Schmidt condensation, a robust and reliable base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[1][2] This document outlines the general procedure, specific experimental protocols, and the characterization of the resulting compounds.
Chemical Synthesis and Characterization
The synthesis of chalcones from 1-(4-Bromopyridin-2-yl)ethanone involves the Claisen-Schmidt condensation with various substituted benzaldehydes. The reaction is typically carried out in an alcoholic solvent in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.[3][4] The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of chalcones.
Experimental Protocol: Synthesis of (E)-1-(4-bromopyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol details the synthesis of a specific chalcone derivative as a representative example.
Materials:
1-(4-Bromopyridin-2-yl)ethanone (1.0 eq)
4-Chlorobenzaldehyde (1.0 eq)
Sodium Hydroxide (NaOH)
Ethanol (EtOH)
Distilled Water
Magnetic stirrer and stir bar
Round-bottom flask
Beakers
Buchner funnel and filter paper
Procedure:
In a round-bottom flask, dissolve 1-(4-Bromopyridin-2-yl)ethanone in ethanol.
To this solution, add an equimolar amount of 4-chlorobenzaldehyde.
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise to the stirred mixture at room temperature.[5]
Continue stirring the reaction mixture at room temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.
The solid precipitate is collected by vacuum filtration using a Buchner funnel and washed with cold water until the washings are neutral.
The crude product is then dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Data Presentation: Physicochemical and Spectroscopic Data
The following table summarizes typical quantitative data for a synthesized chalcone derivative.
Biological Significance and Potential Signaling Pathway Modulation
Chalcones are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[6][7][8] Many chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9] One of the key signaling pathways often implicated in cancer progression and targeted by various therapeutic agents is the Mitogen-Activated Protein Kinase (MAPK) pathway.[10][11]
The MAPK pathway is a crucial signaling cascade that regulates a variety of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is a hallmark of many cancers. Certain chalcones have been reported to exert their anticancer effects by modulating the components of the MAPK pathway, such as ERK, JNK, and p38 kinases.[13][14][15]
Experimental Workflow for Biological Evaluation:
The following diagram outlines a typical workflow for assessing the biological activity of the synthesized chalcones.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(4-Bromopyridin-2-yl)ethanone
Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group toler...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(4-Bromopyridin-2-yl)ethanone with various arylboronic acids. The resulting 1-(4-arylpyridin-2-yl)ethanone scaffolds are valuable intermediates in medicinal chemistry, as the 2-acetyl-4-arylpyridine motif is a key structural feature in many biologically active molecules. The electronic properties of the pyridine ring and the presence of the acetyl group can influence the reactivity of the substrate, making the careful selection and optimization of reaction conditions crucial for achieving high yields.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of 1-(4-Bromopyridin-2-yl)ethanone is depicted below:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Data Presentation
Entry
Arylboronic Acid
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
1,4-Dioxane/H₂O
90
16
85-95
2
4-Methoxyphenylboronic acid
Pd(PPh₃)₄
K₂CO₃
1,4-Dioxane/H₂O
90
16
90-98
3
4-Chlorophenylboronic acid
Pd(dppf)Cl₂
K₃PO₄
Toluene
100
12
80-90
4
4-(Trifluoromethyl)phenylboronic acid
Pd(dppf)Cl₂
K₃PO₄
Toluene
100
12
75-85
5
2-Methylphenylboronic acid
Pd(OAc)₂ / SPhos
Cs₂CO₃
1,4-Dioxane
100
18
70-80
6
3-Thienylboronic acid
Pd(PPh₃)₄
K₂CO₃
1,4-Dioxane/H₂O
90
16
80-90
Experimental Protocols
This section provides a detailed, optimized protocol for the Suzuki-Miyaura coupling of 1-(4-Bromopyridin-2-yl)ethanone with an arylboronic acid. This protocol is a robust starting point and may be adapted for specific substrates and scales.
Materials and Equipment
Reagents:
1-(4-Bromopyridin-2-yl)ethanone
Arylboronic acid
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], or Cesium carbonate [Cs₂CO₃])
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene)
Equipment:
Schlenk flask or microwave vial
Magnetic stirrer with heating plate
Condenser
Inert gas (Argon or Nitrogen) supply with manifold
Standard laboratory glassware
Syringes and needles
Detailed Protocol
Reaction Setup:
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-(4-Bromopyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
Inert Atmosphere:
Seal the vessel with a septum or screw cap.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
Solvent Addition:
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 1-(4-Bromopyridin-2-yl)ethanone.
Reaction:
Stir the reaction mixture at room temperature for 15-20 minutes to ensure proper mixing.
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (40 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(4-arylpyridin-2-yl)ethanone product.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A streamlined experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups.[2] The synthesis of substituted aminopyridines is of significant interest as this structural motif is a key component in a multitude of biologically active compounds.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-(4-Bromopyridin-2-yl)ethanone. This specific substrate is a valuable building block, and the presence of the acetyl group at the 2-position necessitates careful consideration of reaction conditions to achieve optimal results. The protocols and data presented herein are based on established methodologies for the amination of similarly functionalized bromopyridines and serve as a comprehensive guide for reaction setup and optimization.
Reaction Principle
The Buchwald-Hartwig amination of 1-(4-Bromopyridin-2-yl)ethanone involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. This transformation is facilitated by a palladium catalyst, a suitable phosphine ligand, and a base in an appropriate solvent. The generally accepted catalytic cycle proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to furnish the desired N-substituted aminopyridine and regenerate the active Pd(0) catalyst. The judicious selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially given the presence of the potentially coordinating acetyl group on the substrate.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridines with a range of amines. While specific data for 1-(4-Bromopyridin-2-yl)ethanone is not extensively published, the presented data for analogous 2-bromopyridines provides a strong predictive framework for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Bromopyridines with Primary Amines
Entry
Amine
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Aniline
Pd(OAc)₂ (2)
BINAP (3)
Cs₂CO₃ (2.1)
Toluene
100
18
85-95
2
Benzylamine
Pd₂(dba)₃ (1.5)
XPhos (3.6)
NaOtBu (1.5)
Toluene
80
16
~90
3
n-Butylamine
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄ (2.0)
Dioxane
100
12
80-90
4
Cyclohexylamine
Pd₂(dba)₃ (1)
BrettPhos (2)
LiHMDS (2.0)
THF
65
18
~88
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Secondary Amines
Entry
Amine
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd(OAc)₂ (2)
Xantphos (4)
Cs₂CO₃ (2.0)
Dioxane
110
24
92
2
Piperidine
Pd₂(dba)₃ (1)
RuPhos (2)
K₃PO₄ (2.0)
Toluene
100
16
95
3
Diethylamine
Pd(OAc)₂ (5)
dppp (10)
NaOtBu (2.0)
Toluene
80
14
55-98
4
N-Methylaniline
Pd(OAc)₂ (1.5)
DavePhos (3)
NaOtBu (1.4)
Toluene
90
18
~93
Note: The data in these tables are compiled from various sources on the Buchwald-Hartwig amination of bromopyridines and are intended to serve as a guideline for reaction optimization.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of 1-(4-Bromopyridin-2-yl)ethanone with a representative primary and secondary amine. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Amination of 1-(4-Bromopyridin-2-yl)ethanone with Aniline (Primary Amine)
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Magnetic stirrer and heating plate
Procedure:
In a glovebox or under a stream of inert gas, charge a Schlenk tube with 1-(4-Bromopyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv), Sodium tert-butoxide (1.4 mmol, 1.4 equiv), Tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).
Seal the tube and remove it from the glovebox (if applicable).
Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.
Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 1-(4-morpholinopyridin-2-yl)ethanone.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1] The presence of a bromine atom at the 4-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The acetyl group at the 2-position provides a handle for further synthetic transformations. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental for the synthesis of novel compounds with potential applications in drug discovery and development.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted pyridine derivatives.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data
While specific data for 1-(4-Bromopyridin-2-yl)ethanone is not extensively reported, the following table provides representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 2-bromopyridine, with various arylboronic acids. These values can serve as a guide for reaction optimization.
Entry
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Toluene/H₂O
100
12
85-95
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (2)
Cs₂CO₃
Dioxane
90
16
90-98
3
3-Tolylboronic acid
Pd(OAc)₂ (2), SPhos (4)
K₃PO₄
Toluene
110
8
88-96
4
2-Thiopheneboronic acid
Pd(PPh₃)₄ (3)
Na₂CO₃
DME/H₂O
85
18
80-90
Experimental Protocol: Synthesis of 1-(4-Phenylpyridin-2-yl)ethanone
To a dry Schlenk flask, add 1-(4-Bromopyridin-2-yl)ethanone, phenylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert gas three times.
Add Pd(PPh₃)₄ to the flask.
Add degassed toluene and water to the reaction mixture.
Stir the mixture at room temperature for 15 minutes.
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] It is a valuable tool for the synthesis of substituted alkenes.
General Reaction Scheme:
Caption: General scheme of the Heck reaction.
Quantitative Data
The following table presents typical yields for the Heck reaction of various aryl bromides with styrene, which can be used as a reference for reactions with 1-(4-Bromopyridin-2-yl)ethanone.[3]
Entry
Alkene
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Styrene
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N
DMF
100
12
80-90
2
n-Butyl acrylate
PdCl₂(PPh₃)₂ (3)
-
K₂CO₃
DMAc
120
16
75-85
3
Cyclohexene
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
NaOAc
NMP
110
24
60-70
4
1-Octene
Pd(dba)₂ (2)
XPhos (4)
Cs₂CO₃
Dioxane
100
18
70-80
Experimental Protocol: Synthesis of 1-(4-Styrylpyridin-2-yl)ethanone
To a dry Schlenk tube, add 1-(4-Bromopyridin-2-yl)ethanone, Pd(OAc)₂, and PPh₃.
Evacuate and backfill the tube with an inert gas three times.
Add DMF, triethylamine, and styrene to the reaction mixture.
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[4] This reaction is highly efficient for the synthesis of alkynyl-substituted pyridines.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data
The following data for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides a useful reference for expected yields with 1-(4-Bromopyridin-2-yl)ethanone.
Entry
Terminal Alkyne
Catalyst (mol%)
Co-catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
DMF
80
6
92
2
1-Hexyne
Pd(PPh₃)₄ (3)
CuI (5)
i-Pr₂NH
THF
65
12
85
3
Ethynyltrimethylsilane
Pd(OAc)₂ (2), PPh₃ (4)
CuI (5)
Et₃N
Toluene
90
8
88
4
3-Ethynyltoluene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
DMF
80
6
95
Experimental Protocol: Synthesis of 1-(4-(Phenylethynyl)pyridin-2-yl)ethanone
To a dry Schlenk flask, add 1-(4-Bromopyridin-2-yl)ethanone, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with an inert gas three times.
Add DMF, triethylamine, and phenylacetylene.
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Pour the mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] It is a highly versatile method for the synthesis of a wide range of arylamines.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Quantitative Data
The following table provides representative yields for the Buchwald-Hartwig amination of 2-bromopyridine with various amines. This data can be used as a starting point for the amination of 1-(4-Bromopyridin-2-yl)ethanone.
In a glovebox, add NaOt-Bu, BINAP, and Pd₂(dba)₃ to a Schlenk tube.
Add 1-(4-Bromopyridin-2-yl)ethanone and a stir bar.
Seal the tube, remove from the glovebox, and add toluene and aniline via syringe.
Place the tube in a preheated oil bath at 100 °C and stir for 12 hours.
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
Concentrate the filtrate and purify the residue by flash column chromatography.
General Catalytic Cycle and Experimental Workflow
The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
A typical experimental workflow for these reactions involves careful setup under an inert atmosphere to prevent catalyst deactivation.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
1-(4-Bromopyridin-2-yl)ethanone is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of substituted pyridine derivatives. The protocols and data presented in these application notes serve as a practical guide for researchers in the synthesis of novel compounds for various applications, particularly in the field of drug discovery. Optimization of reaction conditions may be necessary depending on the specific coupling partners and desired scale.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(4-Bromopyridin-2-yl)ethanone as a Precursor
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors using 1-(4-Bromopyridin-2-yl)ethanone...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors using 1-(4-Bromopyridin-2-yl)ethanone as a versatile starting material. The pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This document outlines a multi-step synthetic approach to generate a 4-anilinopyridine derivative, a common motif in kinase inhibitors, and details the protocols for its biological evaluation.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The compound 1-(4-Bromopyridin-2-yl)ethanone serves as a valuable precursor for the synthesis of a diverse library of potential kinase inhibitors. Its bromine atom allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, while the acetyl group provides a handle for further functionalization. This document focuses on the synthesis of a hypothetical p38 MAPK inhibitor, herein designated as Compound 1 , to illustrate a practical workflow.
Synthetic Scheme
The synthesis of Compound 1 from 1-(4-Bromopyridin-2-yl)ethanone can be achieved through a two-step process involving a Suzuki-Miyaura coupling followed by further functionalization or, as detailed here, a direct Buchwald-Hartwig amination.
Synthetic route to Compound 1.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-anilinopyridin-2-yl)ethanone (Compound 1)
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of 1-(4-Bromopyridin-2-yl)ethanone with aniline.
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer with heating plate
Nitrogen or Argon gas supply
Procedure:
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
Add anhydrous toluene (5 mL) to the flask.
Add 1-(4-Bromopyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv) to the reaction mixture.
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Compound 1 .
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase, such as p38α MAPK. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
Recombinant human p38α MAPK
Suitable peptide substrate for p38α MAPK (e.g., ATF2-based peptide)
Adenosine triphosphate (ATP)
Compound 1 (or other test inhibitors)
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 384-well plates
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a 10 mM stock solution of Compound 1 in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.
Assay Plate Setup: Add 1 µL of the serially diluted Compound 1 or DMSO (as a control) to the wells of a 384-well plate.
Kinase Reaction:
Prepare a 2X kinase/substrate solution in kinase assay buffer containing the p38α MAPK and the peptide substrate.
Prepare a 2X ATP solution in kinase assay buffer.
Add 2 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for in vitro kinase inhibition assay.
Protocol 3: Cell-Based Assay for Kinase Inhibition
This protocol describes a general method to assess the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context. For a p38 MAPK inhibitor, this could involve measuring the phosphorylation of a downstream substrate like MK2.
Materials:
Human cell line known to have an active p38 MAPK pathway (e.g., THP-1 monocytes)
Cell culture medium and supplements
Lipopolysaccharide (LPS) or other stimulus to activate the p38 MAPK pathway
Compound 1
Lysis buffer
Phospho-specific antibodies (e.g., anti-phospho-MK2) and total protein antibodies (e.g., anti-MK2)
Western blotting or ELISA reagents and equipment
Procedure:
Cell Culture and Treatment:
Culture the chosen cell line to an appropriate density in multi-well plates.
Pre-treat the cells with various concentrations of Compound 1 for 1-2 hours.
Stimulate the cells with an appropriate agonist (e.g., LPS) for a predetermined time (e.g., 30 minutes) to activate the p38 MAPK pathway.
Cell Lysis:
Wash the cells with ice-cold phosphate-buffered saline (PBS).
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
Detection of Protein Phosphorylation:
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the downstream target (e.g., phospho-MK2 and total MK2). Use appropriate secondary antibodies and a detection system to visualize the protein bands.
ELISA: Use a sandwich ELISA kit specific for the phosphorylated and total forms of the target protein.
Data Analysis:
Quantify the levels of the phosphorylated protein relative to the total protein for each treatment condition.
Determine the concentration of Compound 1 that causes a 50% reduction in the phosphorylation of the downstream target.
Data Presentation
The following tables present hypothetical data for a series of kinase inhibitors derived from 1-(4-Bromopyridin-2-yl)ethanone.
Table 1: Synthesis and Physicochemical Properties of Hypothetical Kinase Inhibitors
Compound ID
R-Group on Aniline
Molecular Weight ( g/mol )
LogP (calculated)
1
H
212.24
2.58
2
4-Fluoro
230.23
2.89
3
3-Methyl
226.27
3.01
4
4-Methoxy
242.27
2.65
Table 2: In Vitro Kinase Inhibitory Activity of Hypothetical Kinase Inhibitors
Compound ID
p38α MAPK IC₅₀ (nM)
JNK1 IC₅₀ (nM)
ERK2 IC₅₀ (nM)
1
150
>10000
>10000
2
85
8500
>10000
3
110
>10000
>10000
4
250
9800
>10000
Staurosporine (Control)
5
8
15
Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. Compound 1 is hypothesized to inhibit p38α MAPK, thereby blocking the downstream signaling events.
Inhibition of the p38 MAPK signaling pathway.
Conclusion
1-(4-Bromopyridin-2-yl)ethanone is a readily accessible and versatile precursor for the synthesis of a wide range of potential kinase inhibitors. The synthetic and biological protocols provided in these application notes offer a robust framework for the development and characterization of novel therapeutic agents. The presented data, although hypothetical, illustrates the potential for generating potent and selective kinase inhibitors from this starting material. Further optimization of the synthesized compounds can be guided by structure-activity relationship (SAR) studies to improve their pharmacological properties.
Application
Application Notes and Protocols for the Medicinal Chemistry Preparation of 1-(4-Bromopyridin-2-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of analogs derived from 1-(4-Bromopyridin-2-yl)et...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of analogs derived from 1-(4-Bromopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry. The protocols outlined below detail two primary synthetic strategies for analog generation: Suzuki-Miyaura cross-coupling at the C4 position of the pyridine ring and Claisen-Schmidt condensation at the acetyl group. Additionally, a protocol for assessing the biological activity of these analogs as potential PIM-1 kinase inhibitors is provided, along with an overview of the relevant signaling pathway.
Data Presentation
Synthetic Analogs of 1-(4-Bromopyridin-2-yl)ethanone
The following tables summarize representative quantitative data for the synthesis of two classes of analogs.
Table 1: Suzuki-Miyaura Cross-Coupling Products of 1-(4-Bromopyridin-2-yl)ethanone
Entry
Aryl Boronic Acid
Product
Catalyst
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
1-(4-Phenylpyridin-2-yl)ethanone
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH/H₂O
100
12
85
2
4-Methoxyphenylboronic acid
1-(4-(4-Methoxyphenyl)pyridin-2-yl)ethanone
Pd(dppf)Cl₂
Cs₂CO₃
1,4-Dioxane/H₂O
90
16
78
3
3-Fluorophenylboronic acid
1-(4-(3-Fluorophenyl)pyridin-2-yl)ethanone
Pd(OAc)₂/SPhos
K₃PO₄
Toluene/H₂O
110
8
82
4
Thiophen-2-ylboronic acid
1-(4-(Thiophen-2-yl)pyridin-2-yl)ethanone
Pd₂(dba)₃/XPhos
K₂CO₃
THF/H₂O
80
18
75
Table 2: Claisen-Schmidt Condensation Products of 1-(4-Bromopyridin-2-yl)ethanone
Biological Activity of Pyridine-Based Kinase Inhibitors
The following table presents representative biological data for pyridine-containing compounds as PIM-1 kinase inhibitors, a potential target for analogs of 1-(4-Bromopyridin-2-yl)ethanone.
Table 3: PIM-1 Kinase Inhibitory Activity of Representative Pyridine Analogs
To a round-bottom flask, add 1-(4-bromopyridin-2-yl)ethanone (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
Evacuate and backfill the flask with an inert gas (repeat three times).
Add the degassed solvent system via syringe.
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-(4-arylpyridin-2-yl)ethanone analog.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Claisen-Schmidt Condensation
This protocol outlines the synthesis of chalcone-like analogs, (E)-1-(4-bromopyridin-2-yl)-3-arylprop-2-en-1-one.
Materials:
1-(4-Bromopyridin-2-yl)ethanone
Aromatic aldehyde
Base (e.g., NaOH, KOH)
Solvent (e.g., Ethanol, Methanol)
Beaker or round-bottom flask
Magnetic stirrer
Ice bath
Buchner funnel and filter paper
Procedure:
In a beaker or round-bottom flask, dissolve 1-(4-bromopyridin-2-yl)ethanone (1.0 eq) and the aromatic aldehyde (1.1 eq) in the chosen solvent.
While stirring at room temperature, add a solution of the base (e.g., 10% aqueous NaOH) dropwise.
Continue stirring at room temperature for the specified time. A precipitate should form.
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the collected solid with cold water and then with a small amount of cold ethanol.
Dry the product in a vacuum oven to obtain the pure (E)-1-(4-bromopyridin-2-yl)-3-arylprop-2-en-1-one analog.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, for (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, the synthesis involved reacting 4-bromoacetophenone and 2-methoxybenzaldehyde in ethanol with a 30% KOH solution, followed by stirring for 6 hours at room temperature and purification by recrystallization from ethanol[3].
Protocol 3: In Vitro PIM-1 Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized analogs against PIM-1 kinase.
Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
Add 2 µL of PIM-1 enzyme in kinase buffer to each well.
Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix in kinase buffer.
Incubate the reaction at room temperature for 60 minutes.
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Synthetic routes for the preparation of 1-(4-Bromopyridin-2-yl)ethanone analogs.
Caption: Simplified PIM-1 kinase signaling pathway and the point of inhibition.
Application Notes and Protocols: Synthesis of Ruthenium Sensitizers Utilizing 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the synthesis of a novel ruthenium-based sensitizer for potential use in dye-sensitized solar cells...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel ruthenium-based sensitizer for potential use in dye-sensitized solar cells (DSSCs). The synthesis originates from 1-(4-Bromopyridin-2-yl)ethanone, a versatile building block, to first construct a functionalized terpyridine ligand. This ligand is subsequently used to form a heteroleptic ruthenium(II) complex. The protocols provided are based on established synthetic methodologies for polypyridine ligands and ruthenium complexes.
Overview of the Synthetic Strategy
The overall synthetic approach is a two-step process:
Synthesis of a Terpyridine Ligand: A Kröhnke-type reaction is employed to synthesize a 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand. This method involves the condensation of an α,β-unsaturated ketone with a pyridinium salt derived from 1-(4-Bromopyridin-2-yl)ethanone.
Synthesis of the Ruthenium Sensitizer: The synthesized terpyridine ligand is then reacted with a ruthenium precursor and an ancillary bipyridine ligand containing anchoring groups (e.g., 4,4'-dicarboxylic acid-2,2'-bipyridine) to yield the final ruthenium sensitizer.
The following diagram illustrates the logical workflow of the synthesis.
Caption: Overall Synthesis Workflow.
Experimental Protocols
2.1. Step 1: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1)
This protocol outlines the synthesis of the terpyridine ligand via a one-pot Kröhnke reaction.[1][2]
Materials and Reagents:
Reagent
Molecular Formula
Molecular Weight ( g/mol )
1-(4-Bromopyridin-2-yl)ethanone
C₇H₆BrNO
200.03
4-Bromobenzaldehyde
C₇H₅BrO
185.02
Ammonium Acetate
C₂H₇NO₂
77.08
Ethanol
C₂H₅OH
46.07
Potassium Hydroxide
KOH
56.11
Table 1: Reagents for the synthesis of ligand L1.
Procedure:
To a solution of 1-(4-Bromopyridin-2-yl)ethanone (2.00 g, 10.0 mmol) and 4-bromobenzaldehyde (0.925 g, 5.0 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add a solution of potassium hydroxide (0.56 g, 10.0 mmol) in ethanol (10 mL) dropwise with stirring at room temperature.
After the addition is complete, stir the reaction mixture at room temperature for 6 hours.
Add a large excess of ammonium acetate (7.71 g, 100 mmol) to the reaction mixture.
Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL) to remove excess ammonium acetate.
Dry the crude product under vacuum to yield 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1).
Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/chloroform.
Expected Yield and Characterization:
Parameter
Expected Value
Yield
60-70%
Appearance
Off-white to pale yellow solid
¹H NMR
Peaks corresponding to aromatic protons
Mass Spec (ESI)
[M+H]⁺ peak corresponding to C₂₁H₁₄BrN₃
Table 2: Expected results for the synthesis of ligand L1.
Caption: Workflow for the synthesis of the terpyridine ligand (L1).
2.2. Step 2: Synthesis of [Ru(L1)(dcbpy)(NCS)₂] (Ruthenium Sensitizer)
This protocol describes the synthesis of a heteroleptic ruthenium(II) complex using the newly synthesized terpyridine ligand (L1) and an ancillary ligand, 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy), which provides the anchoring groups to bind to a semiconductor surface.
Materials and Reagents:
Reagent
Molecular Formula
Molecular Weight ( g/mol )
4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1)
C₂₁H₁₄BrN₃
400.26
RuCl₃·xH₂O
RuCl₃·xH₂O
207.43 (anhydrous)
4,4'-Dicarboxylic acid-2,2'-bipyridine (dcbpy)
C₁₂H₈N₂O₄
244.20
Ammonium thiocyanate
NH₄SCN
76.12
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
Table 3: Reagents for the synthesis of the ruthenium sensitizer.
Procedure:
A mixture of RuCl₃·xH₂O (0.207 g, 1.0 mmol) and 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1) (0.400 g, 1.0 mmol) in N,N-dimethylformamide (DMF) (30 mL) is placed in a 100 mL three-necked flask.
The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4 hours. The color of the solution should change to a deep brown or purple, indicating the formation of the [Ru(L1)Cl₃] intermediate.
To this solution, 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy) (0.244 g, 1.0 mmol) is added, and the reflux is continued for another 4 hours.
A large excess of ammonium thiocyanate (NH₄SCN) (1.52 g, 20 mmol) is then added to the reaction mixture, and the reflux is maintained for an additional 8 hours. The color of the solution will typically change to a deep red or purple.
After cooling to room temperature, the DMF is removed under reduced pressure.
The resulting solid residue is dissolved in a minimum amount of methanol and purified by column chromatography on Sephadex LH-20, eluting with methanol.
The main colored fraction is collected, and the solvent is removed to yield the final ruthenium sensitizer, [Ru(L1)(dcbpy)(NCS)₂].
Expected Yield and Characterization:
Parameter
Expected Value
Yield
30-40%
Appearance
Dark red or purple solid
UV-Vis (in DMF)
Characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region
Mass Spec (ESI)
[M-H]⁻ peak corresponding to C₃₅H₂₀BrN₇O₄RuS₂
Table 4: Expected results for the synthesis of the ruthenium sensitizer.
Caption: Workflow for the synthesis of the ruthenium sensitizer.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway.
Table 5: Summary of quantitative data for the synthesis of the ruthenium sensitizer.
Concluding Remarks
This document provides a detailed, plausible synthetic route for the preparation of a novel ruthenium sensitizer starting from 1-(4-Bromopyridin-2-yl)ethanone. The protocols are based on well-established and reliable chemical transformations. Researchers can use these application notes as a guide to synthesize this and structurally related ruthenium complexes for evaluation in dye-sensitized solar cells and other applications requiring photosensitizers. The bromine functionality on the terpyridine ligand also offers a site for further post-complexation modification, allowing for the fine-tuning of the sensitizer's photophysical and electrochemical properties.
Application Notes and Protocols for the Derivatization of the Acetyl Group on 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the chemical modification of the acetyl group on 1-(4-Bromopyridin-2-yl)eth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the acetyl group on 1-(4-Bromopyridin-2-yl)ethanone. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, offering multiple avenues for the synthesis of novel heterocyclic compounds. The protocols outlined below describe key transformations of the acetyl moiety, including Claisen-Schmidt condensation, Mannich reaction, α-Halogenation, and the Willgerodt-Kindler reaction.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are important intermediates for various heterocyclic compounds, such as pyrazolines, and are known to possess a wide range of biological activities. This reaction involves the base-catalyzed condensation of 1-(4-Bromopyridin-2-yl)ethanone with an aromatic aldehyde.
Experimental Protocol
A mixture of 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) is dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature. The reaction mixture is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The resulting chalcone often precipitates from the reaction mixture and can be isolated by filtration.
Detailed Procedure (Example with Benzaldehyde):
In a round-bottom flask, dissolve 1-(4-Bromopyridin-2-yl)ethanone (e.g., 10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).
While stirring at room temperature, add a 40% aqueous solution of NaOH (e.g., 5 mL) dropwise.
Continue stirring the mixture for 4-6 hours.
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
Filter the precipitated solid, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Quantitative Data
Aldehyde Reactant
Base
Solvent
Reaction Time (h)
Yield (%)
Benzaldehyde
NaOH
Ethanol/Water
4-6
85-95
4-Chlorobenzaldehyde
KOH
Ethanol
24
~70-80
4-Methoxybenzaldehyde
NaOH
Ethanol/Water
4-6
80-90
2-Nitrobenzaldehyde
NaOH
Ethanol/Water
6-8
75-85
Note: Yields are estimates based on similar reactions with 2-acetylpyridine and may vary for 1-(4-Bromopyridin-2-yl)ethanone.
Reaction Workflow
Caption: Claisen-Schmidt Condensation Workflow.
Mannich Reaction: Synthesis of β-Aminoketones
The Mannich reaction is a three-component condensation that yields β-aminoketones, known as Mannich bases. These compounds are valuable intermediates in the synthesis of pharmaceuticals and natural products. The reaction involves the aminoalkylation of the acidic α-proton of the acetyl group of 1-(4-Bromopyridin-2-yl)ethanone with formaldehyde and a secondary amine, typically in the presence of an acid catalyst.
Experimental Protocol
1-(4-Bromopyridin-2-yl)ethanone, a secondary amine (e.g., dimethylamine or morpholine), and formaldehyde are reacted in a suitable solvent, such as ethanol or dioxane. A catalytic amount of hydrochloric acid is often added. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by extraction and can be purified by chromatography or crystallization.
Detailed Procedure (Example with Dimethylamine and Formaldehyde):
To a solution of 1-(4-Bromopyridin-2-yl)ethanone (10 mmol) in ethanol (50 mL), add dimethylamine hydrochloride (12 mmol) and paraformaldehyde (15 mmol).
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
After cooling to room temperature, remove the solvent under reduced pressure.
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude Mannich base.
Purify the product by column chromatography on silica gel.
Quantitative Data
Secondary Amine
Catalyst
Solvent
Reaction Time (h)
Yield (%)
Dimethylamine
HCl
Ethanol
6-8
60-75
Morpholine
HCl
Dioxane
8-10
65-80
Piperidine
HCl
Ethanol
6-8
60-75
Note: Yields are estimates and may require optimization for the specific substrate.
Reaction Pathway
Caption: Mannich Reaction Mechanism.
α-Halogenation: Synthesis of α-Bromoacetylpyridines
The α-halogenation of the acetyl group introduces a reactive handle for subsequent nucleophilic substitution reactions, making the resulting α-halo-ketones valuable synthetic intermediates. Bromination at the α-position of 1-(4-Bromopyridin-2-yl)ethanone can be achieved using various brominating agents.
Experimental Protocol
The α-bromination can be performed under acidic conditions. 1-(4-Bromopyridin-2-yl)ethanone is dissolved in a suitable solvent, such as acetic acid, and treated with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.
Detailed Procedure (Example with NBS):
Dissolve 1-(4-Bromopyridin-2-yl)ethanone (10 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.
Add N-bromosuccinimide (11 mmol) in portions to the stirred solution at room temperature.
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
After completion, cool the mixture and pour it into ice water.
Neutralize the solution carefully with a saturated sodium bicarbonate solution.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Quantitative Data
Brominating Agent
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
N-Bromosuccinimide
Acetic Acid
50-60
2-4
70-85
Bromine (Br₂)
Acetic Acid
Room Temp
4-6
65-80
Note: Yields are estimates based on similar ketone brominations.
Experimental Workflow
Caption: α-Bromination Experimental Workflow.
Willgerodt-Kindler Reaction: Synthesis of Thioamides and Amides
The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding terminal amides or thioamides. This reaction involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding amide.
Experimental Protocol
1-(4-Bromopyridin-2-yl)ethanone is heated with elemental sulfur and an excess of a high-boiling secondary amine like morpholine. The reaction is typically run at reflux for several hours. The resulting thioamide is then isolated and can be hydrolyzed to the amide if desired.
Detailed Procedure:
In a flask equipped with a reflux condenser, combine 1-(4-Bromopyridin-2-yl)ethanone (10 mmol), elemental sulfur (30 mmol), and morpholine (50 mmol).
Heat the mixture to reflux (approximately 130 °C) and maintain for 12-16 hours.
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
Filter the precipitated solid and wash with water.
The crude solid is the thioamide, which can be purified by recrystallization from ethanol.
For hydrolysis to the amide, the thioamide can be refluxed in a mixture of acetic acid, sulfuric acid, and water.
Quantitative Data
Amine
Solvent
Temperature (°C)
Reaction Time (h)
Product
Yield (%)
Morpholine
Neat
~130
12-16
Thioamide
50-70
Piperidine
Neat
~106
16-20
Thioamide
45-65
Note: Yields are highly substrate-dependent and may require significant optimization.
Reaction Transformation
Caption: Willgerodt-Kindler Reaction Pathway.
Method
Application Notes and Protocols for N-arylation with 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed procedures for the N-arylation of 1-(4-Bromopyridin-2-yl)ethanone, a key building block in the synthesis of various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the N-arylation of 1-(4-Bromopyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutically relevant compounds. The protocols outlined below describe the widely used Palladium-catalyzed Buchwald-Hartwig amination, as well as alternative Copper-catalyzed and microwave-assisted methods, offering flexibility for different laboratory setups and substrate requirements.
Introduction
The N-arylation of amines with aryl halides is a fundamental transformation in modern organic synthesis, enabling the construction of carbon-nitrogen bonds that are prevalent in a vast array of bioactive molecules, functional materials, and agrochemicals. 1-(4-Bromopyridin-2-yl)ethanone is a versatile substrate where the bromine atom at the 4-position of the pyridine ring is susceptible to substitution via cross-coupling reactions. The presence of the acetyl group at the 2-position offers a handle for further synthetic modifications, making the N-arylated products valuable intermediates in drug discovery and development.
This document provides detailed experimental protocols, quantitative data for various reaction conditions, and visual diagrams of the experimental workflow and the catalytic cycle to facilitate the successful implementation of these important reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. The choice of ligand is critical for the success of the reaction, particularly with heteroaryl halides like 1-(4-Bromopyridin-2-yl)ethanone, as the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Sterically hindered biarylphosphine ligands are often employed to mitigate this issue.[2]
Experimental Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed N-arylation of 1-(4-Bromopyridin-2-yl)ethanone with a range of primary and secondary amines.
To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add 1-(4-Bromopyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).
Add the base (1.2-2.0 mmol, 1.2-2.0 equiv.).
Evacuate and backfill the flask with inert gas three times.
Add the anhydrous solvent (5-10 mL) via syringe.
Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv.) to the reaction mixture.
Heat the reaction mixture to 80-120 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes representative quantitative data for the N-arylation of 1-(4-Bromopyridin-2-yl)ethanone and analogous bromopyridines with various amines. Note that reaction conditions and yields may vary depending on the specific amine and require optimization.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods.[5][6] This approach is particularly useful for certain substrates and can sometimes offer cost advantages.
Microwave irradiation can significantly accelerate the rate of N-arylation reactions, often leading to shorter reaction times and improved yields.[2][7] Both palladium and copper-catalyzed systems can be adapted for microwave synthesis.
Application of 1-(4-Bromopyridin-2-yl)ethanone in Pharmaceutical Intermediate Synthesis
For correspondence: --INVALID-LINK-- Abstract 1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical inter...
Author: BenchChem Technical Support Team. Date: December 2025
For correspondence: --INVALID-LINK--
Abstract
1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. The presence of a reactive ketone functional group and a bromine-substituted pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. This application note details the utility of 1-(4-Bromopyridin-2-yl)ethanone in key synthetic transformations such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), condensation reactions for the synthesis of chalcones, and its application in the preparation of precursors for kinase inhibitors, BACE1 inhibitors, and potential antiviral and G-protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, quantitative data, and visual workflows are provided to guide researchers in the effective use of this important synthetic intermediate.
Introduction
The pyridine moiety is a ubiquitous structural motif in a vast number of approved pharmaceuticals and biologically active compounds.[1] Its ability to participate in hydrogen bonding and its unique electronic properties contribute to favorable interactions with biological targets. 1-(4-Bromopyridin-2-yl)ethanone, featuring both a nucleophilic acetyl group and an electrophilic brominated pyridine core, offers multiple avenues for synthetic diversification.[2] This allows for the construction of complex molecular architectures with potential therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases.[3][4][5]
Key Synthetic Applications & Protocols
This section outlines detailed protocols for several key reactions utilizing 1-(4-Bromopyridin-2-yl)ethanone, supported by quantitative data where available.
Suzuki-Miyaura Coupling: Synthesis of 2-Acetyl-4-arylpyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds which are common scaffolds in kinase inhibitors.[6][7]
Reaction Scheme:
General reaction scheme for Suzuki-Miyaura coupling.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative is as follows, which can be adapted for 1-(4-Bromopyridin-2-yl)ethanone[6]:
Reaction Setup: To a Schlenk flask, add 1-(4-Bromopyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium phosphate (2.0 mmol, 2.0 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
Solvent Addition: Add an anhydrous solvent system, such as a 4:1 mixture of 1,4-dioxane and deionized water (10 mL total).
Reaction: Stir the mixture at room temperature for 30 minutes under the inert atmosphere, then heat to 85-95 °C for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (for a related substrate): [6]
Entry
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5)
K₃PO₄
1,4-Dioxane/H₂O (4:1)
85-95
>15
85
2
4-Methylphenylboronic acid
Pd(PPh₃)₄ (5)
K₃PO₄
1,4-Dioxane/H₂O (4:1)
85-95
>15
82
3
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (5)
K₃PO₄
1,4-Dioxane/H₂O (4:1)
85-95
>15
88
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-acetylpyridines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for synthesizing intermediates for various therapeutic agents, including kinase and BACE1 inhibitors.[8][9]
Reaction Scheme:
General reaction scheme for Buchwald-Hartwig amination.
Experimental Protocol:
The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine, which can be optimized for 1-(4-Bromopyridin-2-yl)ethanone[10]:
Reaction Setup: In a sealed tube, combine the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand (e.g., dppp, 0.10 equiv.), and a strong base (e.g., NaOt-Bu, 2.2 equiv.).
Inert Atmosphere: Purge the tube with nitrogen for 5 minutes.
Reagent Addition: Add the solvent (e.g., toluene), 1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv.), and the desired amine (1.2-1.5 equiv.).
Reaction: Seal the tube and heat the mixture at 80-110 °C for 1-14 hours.
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with brine and water.
Purification: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate. Purify the crude product by flash chromatography.
Quantitative Data Summary (for related 2-bromopyridines): [10]
Entry
Amine
Yield (%)
1
Methylamine
77
2
Dimethylamine
76
3
Isopropylamine
93
4
Ethylamine
94
Claisen-Schmidt Condensation: Synthesis of Pyridyl Chalcones
Chalcones are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation provides a straightforward route to these compounds.[11][12]
Reaction Scheme:
General reaction scheme for Claisen-Schmidt condensation.
Experimental Protocol:
A general procedure for the Claisen-Schmidt condensation is as follows[13]:
Reaction Setup: In a test tube, dissolve the aromatic aldehyde (6 mmol) and 1-(4-Bromopyridin-2-yl)ethanone (3 mmol) in ethanol (3 mL).
Base Addition: Add an aqueous solution of a strong base (e.g., 1 mL of 10% NaOH) and stir until a precipitate forms.
Reaction: Allow the mixture to stand for 20 minutes with occasional stirring.
Isolation: Cool the mixture in an ice bath for 5-10 minutes. Collect the solid product by filtration.
Washing: Wash the crude product with ice-cold water.
Purification: Recrystallize the solid from a suitable solvent like ethanol.
Applications in the Synthesis of Specific Pharmaceutical Intermediates
Kinase Inhibitors
Substituted pyridines are core components of many kinase inhibitors used in oncology.[3] The 2-acetyl-4-arylpyridines synthesized via Suzuki-Miyaura coupling can be further elaborated to produce potent kinase inhibitors.
Synthetic workflow towards kinase inhibitors.
BACE1 Inhibitors
Inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are being investigated for the treatment of Alzheimer's disease.[4] The 4-amino-2-acetylpyridine derivatives from the Buchwald-Hartwig amination can serve as key intermediates in the synthesis of complex BACE1 inhibitors.
Synthetic workflow towards BACE1 inhibitors.
Antiviral and GPCR Modulator Scaffolds
The versatile reactivity of 1-(4-Bromopyridin-2-yl)ethanone allows for its use in the synthesis of a variety of heterocyclic systems with potential as antiviral agents or GPCR modulators. For example, condensation reactions can yield pyridyl chalcones, which are known to have antiviral properties. Furthermore, the substituted pyridine core can be incorporated into ligands targeting GPCRs, such as muscarinic receptors.[5][14]
Conclusion
1-(4-Bromopyridin-2-yl)ethanone is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo a variety of chemical transformations, including palladium-catalyzed cross-coupling and condensation reactions, provides access to a diverse range of pharmaceutical intermediates. The protocols and data presented in this application note demonstrate its utility in the synthesis of precursors for kinase inhibitors, BACE1 inhibitors, and other potentially therapeutic agents, highlighting its importance for researchers and scientists in drug discovery and development.
Technical Support Center: Troubleshooting Low Yield in 1-(4-Bromopyridin-2-yl)ethanone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in synthetic reactions with 1-(4-Bromopyridin-2-yl)ethanone. This guide provides troubleshooting advice, fre...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in synthetic reactions with 1-(4-Bromopyridin-2-yl)ethanone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes, with a particular focus on palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with 1-(4-Bromopyridin-2-yl)ethanone resulting in a low yield?
Low yields in Suzuki-Miyaura couplings involving 2-substituted pyridines are a common issue, often referred to as the "2-pyridyl problem." Several factors can contribute to this:
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This coordination can hinder the catalytic cycle. The presence of the acetyl group at the 2-position can further influence the electronic properties of the pyridine ring, potentially exacerbating this issue.
Side Reactions: Common side reactions include the homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond). These are often promoted by the presence of oxygen or excess base.
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A catalyst system that works well for other aryl bromides may not be optimal for 1-(4-Bromopyridin-2-yl)ethanone.
Q2: I'm observing a significant amount of debromination in my reaction. What is the cause and how can I prevent it?
Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can occur through a palladium hydride species, which can be formed from various sources in the reaction mixture, such as amines, water, or alcohols. To minimize debromination:
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.
Optimize the Base: The choice and amount of base can influence the formation of palladium hydrides. Consider screening different bases.
Degas Thoroughly: Removing dissolved oxygen from the reaction mixture is crucial to prevent side reactions that can lead to catalyst deactivation and byproduct formation.
Q3: How does the acetyl group at the 2-position affect the reactivity of 1-(4-Bromopyridin-2-yl)ethanone in cross-coupling reactions?
The acetyl group is an electron-withdrawing group, which can influence the reactivity of the pyridine ring in several ways:
Electronic Effects: The electron-withdrawing nature of the acetyl group can make the pyridine ring more electron-deficient, which can affect the oxidative addition step in the catalytic cycle.
Steric Hindrance: The acetyl group at the 2-position can sterically hinder the approach of the palladium catalyst to the nitrogen atom, which may in some cases be beneficial by preventing catalyst inhibition.
Potential for Side Reactions: The enolizable protons of the acetyl group could potentially participate in side reactions under strongly basic conditions.
Q4: What are the best practices for purifying the products of these coupling reactions?
Purification of the resulting 1-(4-aryl/heteroaryl/amino-pyridin-2-yl)ethanone derivatives can be challenging due to the potential for closely related impurities.
Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system, often a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is necessary to achieve good separation.
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
Aqueous Workup: A thorough aqueous workup is important to remove inorganic salts and water-soluble byproducts before chromatography.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Symptom
Potential Cause
Recommended Solution
Low to no conversion of starting material
Inactive catalyst
Use a fresh batch of palladium catalyst and an appropriate phosphine ligand. For challenging substrates like 2-substituted pyridines, consider using bulky, electron-rich ligands such as SPhos or XPhos.
Inappropriate base
The choice of base is critical for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Poor solubility of reagents
Ensure all components are soluble in the chosen solvent system. Common solvents include dioxane/water, toluene/water, or DMF. Gentle heating may improve solubility.
Formation of homocoupled boronic acid byproduct
Presence of oxygen
Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Inefficient transmetalation
Optimize the base and consider using a boronic ester (e.g., pinacol ester) which can sometimes be more stable and reactive.
Significant debromination of starting material
Presence of protic impurities
Use anhydrous solvents and reagents.
Formation of palladium hydride species
This can be influenced by the choice of base and solvent. Experiment with different conditions to minimize this pathway.
Low Yield in Buchwald-Hartwig Amination
Symptom
Potential Cause
Recommended Solution
Low conversion of starting material
Inactive catalyst or inappropriate ligand
Use a fresh palladium source and screen different phosphine ligands. Bidentate phosphine ligands like BINAP or DPPF are often effective for amination reactions.[1]
Insufficient base strength
Buchwald-Hartwig aminations often require strong bases like NaOtBu or LHMDS. However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be screened.
Amine nucleophile is too weak
For weakly nucleophilic amines, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be required.
Formation of hydrodehalogenated byproduct
β-hydride elimination
This is a common side reaction in Buchwald-Hartwig aminations.[2] The choice of ligand can influence the rate of β-hydride elimination versus reductive elimination. Using chelating ligands can sometimes minimize this side reaction.
Decomposition of starting material or product
Reaction temperature is too high
Optimize the reaction temperature. While some reactions require heating, excessive heat can lead to degradation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 1-(4-Bromopyridin-2-yl)ethanone
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv)
Arylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, 2.0 equiv)
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add 1-(4-Bromopyridin-2-yl)ethanone, the arylboronic acid, and the base.
Add the palladium catalyst.
Add the degassed solvent via syringe.
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 1-(4-Bromopyridin-2-yl)ethanone
This protocol is a general starting point and will likely require optimization for the specific amine.
Materials:
1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv)
Amine (1.2 equiv)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
Strong base (e.g., NaOtBu, 1.4 equiv)
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
Add 1-(4-Bromopyridin-2-yl)ethanone and the amine.
Add the anhydrous, degassed solvent.
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Technical Support Center: 1-(4-Bromopyridin-2-yl)ethanone Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromopyridin-2-yl)ethanone. This resource provides troubleshooting guides and frequently asked que...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromopyridin-2-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions, with a specific focus on preventing the protodebromination side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a problem?
A1: Protodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material, 1-(4-Bromopyridin-2-yl)ethanone, is replaced by a hydrogen atom. This leads to the formation of 1-(pyridin-2-yl)ethanone as a byproduct. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired product, and complicates purification.
Q2: What are the primary causes of protodebromination with 1-(4-Bromopyridin-2-yl)ethanone?
A2: The primary causes of protodebromination for this substrate are generally related to the reaction conditions and reagents used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Key factors include:
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand can significantly influence the rate of protodebromination.
Base: The type and strength of the base are critical. Stronger bases can sometimes promote the side reaction.
Solvent and Temperature: The reaction solvent and temperature can affect the stability of intermediates in the catalytic cycle and the rate of protodebromination.
Presence of Hydride Sources: Water, alcohols, or in-situ generated hydride species can act as the hydrogen source for the protodebromination reaction.
Q3: How susceptible is the bromine on the pyridine ring to protodebromination?
A3: The electronic properties of the pyridine ring make the carbon-bromine bond susceptible to cleavage. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the acetyl group can influence the reactivity of the C-Br bond in palladium-catalyzed reactions, making it prone to protodebromination under certain conditions.
Troubleshooting Guides
Issue 1: Significant Protodebromination Observed in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling with 1-(4-Bromopyridin-2-yl)ethanone and an arylboronic acid and observe a significant amount (>10%) of the protodebrominated byproduct, 1-(pyridin-2-yl)ethanone.
Caption: Troubleshooting workflow for protodebromination in Suzuki coupling.
Catalyst System
Ligand
Base
Solvent
Temperature (°C)
Typical Yield of Arylated Product (%)
Reference Protodebromination (%)
Pd(OAc)₂
PPh₃
K₂CO₃
Dioxane/H₂O
90
75-85
< 5
Pd₂(dba)₃
SPhos
K₃PO₄
Toluene
100
80-95
5-10
Pd(dppf)Cl₂
dppf
Cs₂CO₃
DMF
110
70-90
10-20
Pd(PPh₃)₄
PPh₃
Na₂CO₃
Toluene/H₂O
85
80-90
< 10
Note: The data presented is compiled from studies on analogous bromopyridine substrates and should be used as a guide for optimization. Actual results with 1-(4-Bromopyridin-2-yl)ethanone may vary.
Objective: Minimize protodebromination in the Suzuki-Miyaura coupling of 1-(4-Bromopyridin-2-yl)ethanone with Phenylboronic acid.
To a dried Schlenk flask, add 1-(4-Bromopyridin-2-yl)ethanone, phenylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
Add degassed 1,4-dioxane and water to the reaction mixture.
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Issue 2: Significant Protodebromination Observed in Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination of 1-(4-Bromopyridin-2-yl)ethanone with a primary or secondary amine and observe a significant amount of the protodebrominated byproduct.
Caption: Troubleshooting workflow for protodebromination in Buchwald-Hartwig amination.
Palladium Source
Ligand
Base
Solvent
Temperature (°C)
Typical Yield of Aminated Product (%)
Reference Protodebromination (%)
Pd₂(dba)₃
BINAP
NaOtBu
Toluene
100
80-95
5-15
Pd(OAc)₂
XPhos
K₃PO₄
Dioxane
110
85-98
< 10
Pd(OAc)₂
RuPhos
LHMDS
THF
80
75-90
< 5
[Pd(cinnamyl)Cl]₂
tBuXPhos
K₂CO₃
t-AmylOH
100
80-95
< 5
Note: The data presented is compiled from studies on analogous bromopyridine substrates and should be used as a guide for optimization. Actual results with 1-(4-Bromopyridin-2-yl)ethanone may vary.
Objective: Minimize protodebromination in the Buchwald-Hartwig amination of 1-(4-Bromopyridin-2-yl)ethanone with Morpholine.
In a glovebox, to an oven-dried vial, add Pd(OAc)₂, XPhos, and K₃PO₄.
Add 1-(4-Bromopyridin-2-yl)ethanone and a stir bar.
Seal the vial with a septum-containing screw cap.
Remove the vial from the glovebox and add toluene and morpholine via syringe.
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
Monitor the reaction by LC-MS.
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
Caption: Catalytic cycles for desired cross-coupling and protodebromination.
Troubleshooting
Minimizing homocoupling in Suzuki reactions of 1-(4-Bromopyridin-2-yl)ethanone
Topic: Minimizing Homocoupling in Suzuki Reactions of 1-(4-Bromopyridin-2-yl)ethanone This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guide...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Minimizing Homocoupling in Suzuki Reactions of 1-(4-Bromopyridin-2-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in the Suzuki-Miyaura cross-coupling of 1-(4-Bromopyridin-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with 1-(4-Bromopyridin-2-yl)ethanone, and why is it a problem?
A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple with each other, forming a symmetrical biaryl byproduct.[1] In this specific case, it would lead to the formation of an undesired symmetrical biaryl derived from your boronic acid. This side reaction is problematic because it consumes the valuable organoboron starting material, reduces the overall yield of the desired cross-coupled product, and introduces impurities that are often structurally similar to the target molecule, complicating purification.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3][4] These Pd(II) species can then mediate a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product, which regenerates the Pd(0) catalyst that can re-enter the main cycle.[2] Using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂) without ensuring its efficient and rapid reduction to Pd(0) can also lead to significant homocoupling.[3][5]
Q3: How does the choice of palladium source and catalyst loading affect homocoupling?
A3: The selection of the palladium source is critical. Using a pre-formed Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is generally preferred as it minimizes the initial concentration of Pd(II) species that drive homocoupling.[1] If a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) is used, conditions must favor its rapid reduction to the active Pd(0) state.[3] While catalyst loading needs to be sufficient for the primary reaction, excessively high loadings are not always beneficial and should be optimized. Lowering the catalyst loading to as little as 0.0025 mol% has been shown to be effective in some systems, which can also help minimize side reactions.[6]
Q4: What is the role of ligands in preventing this side reaction?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[3] Bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are highly effective at suppressing homocoupling.[1][5] These ligands accelerate the key steps of the desired catalytic cycle—oxidative addition and, critically, reductive elimination.[1][5][7] A faster reductive elimination step to form the target molecule makes the competing homocoupling pathway less kinetically favorable.
Q5: How does the choice of base influence the formation of homocoupling byproducts?
A5: The base is essential for activating the boronic acid to facilitate the transmetalation step.[8] However, the choice of base can significantly impact the reaction's selectivity. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[3][9]
Q6: Are there specific challenges associated with a substrate like 1-(4-Bromopyridin-2-yl)ethanone?
A6: Yes. The electron-deficient nature of the pyridine ring in 1-(4-Bromopyridin-2-yl)ethanone makes the C-Br bond more susceptible to oxidative addition, which is favorable.[10] However, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially forming inactive or less active catalytic species.[11] This makes the use of bulky ligands particularly important, as they can sterically shield the palladium center and discourage this catalyst deactivation pathway.[11]
Troubleshooting Guide for Homocoupling
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.
Initial Observation: Analysis of the crude reaction mixture (by TLC, LC-MS, or ¹H NMR) shows a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.
Step 1: Was the reaction system rigorously deoxygenated?
Oxygen is a primary cause of homocoupling.[2][3]
Action: Ensure all solvents are thoroughly degassed before use. Effective methods include sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles.[5][11] The reaction vessel containing the reagents should also be evacuated and backfilled with an inert gas at least three times before adding the solvent.[5] Maintain a positive pressure of inert gas throughout the reaction.[11] A nitrogen subsurface sparge prior to catalyst introduction can be particularly effective.[2][12]
Step 2: What is the nature of your palladium source?
Pd(II) precatalysts can directly promote homocoupling before being reduced to the active Pd(0) state.[3]
Action: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 or G4 precatalyst).[5][10] Alternatively, adding a mild reducing agent like potassium formate to the reaction mixture can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[2][12]
Step 3: Is the ligand appropriate for this substrate?
An inadequate ligand may not promote the desired reductive elimination step efficiently, allowing the homocoupling pathway to compete.
Action: Screen a panel of bulky, electron-rich phosphine ligands. For pyridine-containing substrates, Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.[3][5] These ligands accelerate the desired C-C bond formation, outcompeting the side reaction.[1]
Step 4: Have you optimized the base?
The strength and type of base can influence the prevalence of side reactions.
Action: If you are using a strong base (e.g., NaOH, NaOt-Bu), consider switching to a milder inorganic base. Screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][9]
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the ratio of the desired cross-coupling product to the homocoupling byproduct.
Table 1: Illustrative Effect of Ligand Choice on Reaction Outcome
Ligand
General Characteristics
Expected Homocoupling (%)
Expected Product Yield (%)
PPh₃
Less bulky, less electron-donating
15 - 30%
50 - 70%
P(t-Bu)₃
Bulky, electron-rich
5 - 15%
70 - 85%
SPhos
Very bulky, electron-rich biarylphosphine
< 5%
> 90%
Data is illustrative and based on general trends reported in the literature.[1]
Table 2: Illustrative Effect of Palladium Source and Atmosphere
Palladium Source
Atmosphere
Expected Homocoupling (%)
Expected Product Yield (%)
Pd(OAc)₂
Air
20 - 50%
30 - 60%
Pd(OAc)₂
Inert (Argon)
5 - 15%
70 - 85%
Pd(PPh₃)₄
Air
10 - 25%
60 - 75%
Pd(PPh₃)₄
Inert (Argon)
< 5%
> 90%
Data is illustrative and demonstrates the critical importance of both the catalyst oxidation state and an inert atmosphere.[2][3][5]
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Coupling of 1-(4-Bromopyridin-2-yl)ethanone
Note: This is a generalized procedure and requires optimization for specific boronic acid partners.
Reagent and Glassware Preparation:
Thoroughly dry all glassware in an oven at >120 °C and allow it to cool under a stream of inert gas (Argon or Nitrogen).
Use anhydrous solvents. Degas the chosen solvent system (e.g., 1,4-dioxane/water) by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.[5][13]
Reaction Setup (under Inert Atmosphere):
In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq.), the boronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[11]
Seal the vessel, then evacuate and backfill with argon. Repeat this cycle 3-5 times to ensure an inert atmosphere.[5]
Catalyst and Solvent Addition:
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the ligand (if using a separate ligand, e.g., SPhos, 2-6 mol%).
Add the degassed solvent mixture via a syringe.[5]
Reaction Execution:
With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80–110 °C) in a pre-heated oil bath.[11]
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 8-16 hours).[5]
Workup and Purification:
Once complete, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.[5][13]
Visualizations
The following diagrams illustrate the key chemical pathways and logical troubleshooting steps involved in minimizing homocoupling.
Caption: The Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Technical Support Center: Purification of 1-(4-Bromopyridin-2-yl)ethanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Bromopyridin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Bromopyridin-2-yl)ethanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1-(4-Bromopyridin-2-yl)ethanone derivatives?
The most common and effective purification methods for 1-(4-Bromopyridin-2-yl)ethanone derivatives are column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For instance, column chromatography is excellent for separating mixtures with multiple components, while recrystallization is ideal for removing small amounts of impurities from a solid product.
Q2: What are the typical impurities encountered in the synthesis of 1-(4-Bromopyridin-2-yl)ethanone?
Common impurities can include:
Unreacted starting materials: Such as the corresponding picoline or acetylpyridine precursor.
Over-brominated or under-brominated species: Depending on the synthetic route, di-brominated or non-brominated analogues may be present.
Positional isomers: Synthesis, particularly through Friedel-Crafts type reactions, can sometimes yield other isomers.[1]
Byproducts from side reactions: Oxidation of the acetyl group or reactions involving the pyridine nitrogen can lead to unexpected byproducts.
Residual solvents and reagents: Solvents used in the reaction or work-up, as well as leftover reagents, can contaminate the final product.
Q3: How can I assess the purity of my purified 1-(4-Bromopyridin-2-yl)ethanone derivative?
Purity is typically assessed using a combination of analytical techniques:
Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the number of components in your sample.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating the main component from impurities.
Gas Chromatography (GC): Suitable for volatile derivatives and can provide quantitative purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
Mass Spectrometry (MS): Helps to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
Troubleshooting Guides
Column Chromatography
Problem
Possible Cause
Suggested Solution
Poor separation of product from impurities (co-elution)
Inappropriate eluent system.
Optimize the eluent system using TLC before running the column. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.
Column is overloaded with the crude product.
Use a larger column or reduce the amount of crude material loaded.
Flow rate is too high.
Decrease the flow rate to allow for better equilibration and separation.
Product elutes too quickly with the solvent front
The eluent is too polar.
Start with a less polar eluent and gradually increase the polarity (gradient elution).
The compound does not move from the origin (streaking at the top of the column)
The eluent is not polar enough.
Gradually increase the polarity of the eluent system.
The compound is strongly adsorbed to the silica gel due to its basicity.
Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing and improve elution.
Peak tailing of the basic pyridine compound
Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel surface.
Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress this interaction.
Recrystallization
Problem
Possible Cause
Suggested Solution
Product "oils out" instead of forming crystals
The solution is too concentrated.
Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.
The solution is being cooled too quickly.
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The presence of impurities is inhibiting crystallization.
A pre-purification step, such as column chromatography, may be necessary before recrystallization.
Poor recovery of the product after recrystallization
Too much solvent was used.
Concentrate the filtrate by evaporating some of the solvent and then cool the solution again to induce further crystallization.
The chosen solvent is too effective at all temperatures.
Try a different solvent or a mixed solvent system. Adding a less polar "anti-solvent" (in which the compound is insoluble) dropwise to a hot, saturated solution in a "good" solvent (in which it is highly soluble) can induce crystallization upon cooling. A common pair for pyridine derivatives is ethyl acetate and hexanes.
Crystals are colored or appear impure
Colored impurities are co-crystallizing with the product.
Perform a hot filtration of the solution after dissolving the crude product to remove insoluble impurities.
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.
No crystal formation
The solution is not saturated or is supersaturated.
If unsaturated, reduce the solvent volume by evaporation. If supersaturated, gently scratch the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.
Add a tiny, pure crystal of the desired product (a seed crystal) to the cooled solution.
Quantitative Data Summary
The following table provides a representative comparison of expected outcomes for different purification methods for 1-(4-Bromopyridin-2-yl)ethanone derivatives based on general laboratory experience. Actual results may vary depending on the specific derivative and the nature and amount of impurities.
Purification Method
Typical Purity Achieved
Expected Yield Range
Advantages
Disadvantages
Column Chromatography
>98%
40-80%
High resolution for complex mixtures; applicable to a wide range of compounds.
Can be time-consuming and require large volumes of solvent; potential for product loss on the column.
Recrystallization
>99% (for suitable compounds)
60-95%
Can provide very high purity for solid compounds; relatively simple and inexpensive.
Not suitable for all compounds (e.g., oils or highly soluble compounds); can have lower recovery if conditions are not optimized.
Liquid-Liquid Extraction
Variable (often used as a pre-purification step)
>90% (for recovery)
Good for removing highly polar or non-polar impurities and for initial work-up.
Limited separation capability for compounds with similar polarities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.
Sample Loading: Dissolve the crude 1-(4-Bromopyridin-2-yl)ethanone derivative in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica bed.
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
Fraction Collection: Collect the eluting solvent in a series of fractions.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization Purification
Solvent Selection: Choose a suitable solvent or solvent pair in which the 1-(4-Bromopyridin-2-yl)ethanone derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath can maximize the yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Technical Support Center: Optimizing Catalyst Selection for C-N Coupling with 1-(4-Bromopyridin-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the C-N coupl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the C-N coupling of 1-(4-Bromopyridin-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is recommended as a starting point for the C-N coupling of 1-(4-Bromopyridin-2-yl)ethanone?
A1: For the C-N coupling of 1-(4-Bromopyridin-2-yl)ethanone, a palladium-catalyzed Buchwald-Hartwig amination is the most common and effective approach. A reliable starting point is a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[1] Recommended systems include those based on ligands such as RuPhos and BrettPhos.[2] The use of preformed palladium precatalysts can often lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.
Q2: Why can C-N coupling with 2-substituted pyridines like 1-(4-Bromopyridin-2-yl)ethanone be challenging?
A2: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which may form inactive or less active catalytic species, thereby slowing down the catalytic cycle.[3] This coordination can be mitigated by using bulky, electron-rich phosphine ligands that sterically hinder the pyridine nitrogen from binding to the palladium center.
Q3: What is the best choice of base for this C-N coupling reaction?
A3: For unprotected N-H nucleophiles, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often effective.[2] For other primary and secondary amines, strong, sterically hindered bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for this type of transformation. The choice of base can also affect functional group tolerance, so it should be considered in the context of the specific amine coupling partner.[4]
Q4: Can I use a copper-based catalyst system for this reaction?
A4: Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is an alternative to palladium-catalyzed methods.[5] While historically requiring harsh reaction conditions, modern protocols with appropriate ligands can enable these couplings under milder conditions.[6] For instance, a CuCl-catalyzed Ullmann-type reaction has been developed for the coupling of carbazoles with 2-bromopyridine derivatives using 1-methyl-imidazole as a ligand.
Data Presentation
The following tables summarize recommended catalyst systems for the Buchwald-Hartwig amination of bromopyridines. While specific high-throughput screening data for 1-(4-Bromopyridin-2-yl)ethanone is not widely available, the following conditions for analogous 2-bromopyridines provide a strong predictive framework.
Table 1: Recommended Catalyst Systems for C-N Coupling with Primary Amines
Amine Type
Palladium Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temperature (°C)
Typical Yield Range (%)
Notes
Primary Alkylamines
Pd₂(dba)₃ (1-2)
BrettPhos (2-4)
LiHMDS (1.5-2.0)
Toluene or Dioxane
80-110
70-95
BrettPhos is often superior for primary amines.[2]
Anilines
Pd(OAc)₂ (2)
XPhos (4)
K₃PO₄ (2.0)
t-BuOH or Toluene
100-110
75-90
Electron-withdrawing groups on the aniline can sometimes improve yields.[2]
Weakly Nucleophilic Amines (e.g., Sulfonamides)
Pd precatalyst (e.g., G3)
Adbippyphos
Cs₂CO₃
1,4-Dioxane
100
Moderate to High
Specific conditions developed for heteroaryl halides and sulfonamides.
Table 2: Recommended Catalyst Systems for C-N Coupling with Secondary Amines
Amine Type
Palladium Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temperature (°C)
Typical Yield Range (%)
Notes
Cyclic Secondary Amines (e.g., Morpholine)
RuPhos precatalyst (1-2)
-
LiHMDS (1.5-2.0)
THF or Toluene
65-100
80-95
RuPhos-based precatalysts have shown high efficacy for secondary amines.[2]
Acyclic Secondary Amines
Pd₂(dba)₃ (1.5)
RuPhos (3)
NaOtBu (1.5)
Toluene
90-110
70-90
RuPhos is a robust ligand for a variety of secondary amines.[2]
Troubleshooting Guide
Issue: Low or No Conversion of Starting Material
Question: My reaction shows little to no formation of the desired product, and I recover most of my starting 1-(4-Bromopyridin-2-yl)ethanone. What are the likely causes?
Answer:
Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen. Ensure that all reagents and solvents are properly degassed and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] Using a stable precatalyst can also ensure the generation of the active Pd(0) species.
Inappropriate Ligand: The chosen ligand may not be suitable for this specific transformation. For 2-substituted pyridines, bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary to promote oxidative addition and prevent catalyst inhibition.[2]
Incorrect Base: The base may be too weak to deprotonate the amine or the resulting amine-palladium complex. Consider switching to a stronger base such as NaOtBu, KOtBu, or LiHMDS.[1]
Low Reaction Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature, typically in the range of 80-110 °C.
Issue: Formation of Side Products
Question: I am observing significant side products, such as the homocoupling of my amine or hydrodehalogenation of the starting material. How can I minimize these?
Answer:
Catalyst Decomposition: Lowering the reaction temperature or slightly increasing the ligand-to-palladium ratio can sometimes prevent catalyst decomposition pathways that lead to side reactions.
Presence of Water: Ensure that all reagents and solvents are strictly anhydrous, as water can lead to hydrodehalogenation of the aryl bromide.
Beta-Hydride Elimination: This can be a competing pathway, especially with primary amines. Using a bulkier ligand can often disfavor this side reaction.[1]
Issue: Inconsistent Results
Question: My reaction works well sometimes but fails at other times. What could be causing this inconsistency?
Answer:
Variable Reagent Quality: Ensure the purity of your starting materials, catalyst, ligand, and base. Impurities can inhibit the catalyst.
Inconsistent Inert Atmosphere: The efficiency of degassing and maintaining an inert atmosphere can significantly impact the reaction outcome. Standardize your procedure for setting up the reaction under inert conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 1-(4-Bromopyridin-2-yl)ethanone
This protocol is a general starting point and may require optimization for specific amine coupling partners.
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.2 M)
Oven-dried reaction vial with a stir bar
Procedure:
Reaction Setup: In a glovebox, add 1-(4-Bromopyridin-2-yl)ethanone, the palladium precatalyst, and the stir bar to the oven-dried reaction vial.
Reagent Addition: Add the amine coupling partner, followed by the anhydrous, degassed solvent.
Base Addition: Add the base to the stirred mixture.
Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for C-N coupling.
Caption: Troubleshooting logic for low-yield C-N coupling reactions.
Improving regioselectivity in reactions involving 1-(4-Bromopyridin-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involvi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 1-(4-Bromopyridin-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 1-(4-Bromopyridin-2-yl)ethanone and how does this affect regioselectivity?
A1: 1-(4-Bromopyridin-2-yl)ethanone has several potential reactive sites. The primary site for palladium-catalyzed cross-coupling reactions is the carbon bearing the bromine atom (C-4) due to the relative weakness of the C-Br bond compared to C-H or C-C bonds. The pyridine ring itself is electron-deficient, which activates the C-2 and C-4 positions for nucleophilic aromatic substitution (SNAr).[1][2][3] The acetyl group's methyl protons are acidic and can be deprotonated with a strong base. Understanding this reactivity landscape is crucial for controlling regioselectivity.
Q2: How do the acetyl group and the pyridine nitrogen influence the reactivity of the C-4 position?
A2: The pyridine nitrogen acts as a strong electron-withdrawing group via induction, making the entire ring electron-deficient. This effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions.[1][2] The acetyl group at C-2 is also electron-withdrawing, further increasing the electrophilicity of the ring, particularly at the C-4 and C-6 positions. For palladium-catalyzed cross-coupling reactions, this electronic effect makes the C-Br bond at the C-4 position highly susceptible to oxidative addition, which is often the rate-determining step of the catalytic cycle.[4]
Q3: In palladium-catalyzed cross-coupling, why is reaction at the C-4 bromine favored over C-H activation at other positions?
A3: The regioselectivity is primarily governed by the bond dissociation energies. The energy required to break the C-Br bond is significantly lower than that of the C-H bonds on the pyridine ring. Palladium(0) catalysts will therefore preferentially undergo oxidative addition into the C-Br bond, initiating the cross-coupling cascade at the C-4 position. While C-H activation is possible, it typically requires specific directing groups and harsher conditions.[5]
Q1: I am observing low yield and significant amounts of starting material in my Suzuki-Miyaura coupling reaction. What are the likely causes and solutions?
A1: Low conversion can stem from several factors:
Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Inappropriate Base: The base is crucial for activating the boronic acid in Suzuki couplings.[6] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, especially for less reactive boronic acids.[7][8]
Low Temperature: Some couplings require higher temperatures (80-110 °C) to proceed at a reasonable rate. Gradually increase the reaction temperature.
Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than standard PPh₃.
Q2: My Buchwald-Hartwig amination is giving me a mixture of the desired C-4 substituted product and a debrominated side product. How can I improve selectivity?
A2: Debromination is a common side reaction. To minimize it:
Choice of Base: Use of a very strong base like LiHMDS or NaOt-Bu can sometimes promote hydrodehalogenation. Consider using a slightly weaker base like K₃PO₄ or Cs₂CO₃ if your amine is sufficiently nucleophilic.
Ligand Selection: Bidentate ligands such as BINAP or DPPF were early developments that improved reaction reliability.[9] More advanced, sterically hindered monophosphine ligands (e.g., BrettPhos, JohnPhos) are often superior in suppressing side reactions and promoting efficient reductive elimination.
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often suppress the debromination pathway.
Q3: I am attempting a sequential cross-coupling. After functionalizing the C-4 position, I am struggling to activate another position on the ring. What should I do?
A3: After the first coupling, the electronic nature of the pyridine ring changes, making subsequent reactions more challenging. The newly introduced group makes the ring more electron-rich, which disfavors oxidative addition for a second coupling.[10] To achieve a second functionalization, you may need to switch to a more reactive C-H activation strategy, which often requires a different catalyst system and the presence of a directing group.
Data Presentation
Table 1: Influence of Reaction Parameters on Regioselectivity in Suzuki-Miyaura Coupling
Parameter
Condition A (High Selectivity)
Condition B (Lower Selectivity)
Rationale
Catalyst
Pd(OAc)₂ / SPhos
Pd(PPh₃)₄
Bulky, electron-rich ligands promote the desired C-Br bond activation and reductive elimination.
Base
K₃PO₄ or Cs₂CO₃
Na₂CO₃ or K₂CO₃
Stronger, non-coordinating bases are often more effective for transmetalation with electron-poor substrates.[8]
Solvent
Dioxane / H₂O or Toluene / H₂O
Ethanol / H₂O
Aprotic solvents often give cleaner reactions and prevent catalyst deactivation pathways.
Temperature
80 - 100 °C
Room Temperature or < 60 °C
Sufficient thermal energy is typically required to overcome the activation barrier for oxidative addition.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C-4
This protocol is a generalized procedure for the C-4 arylation of 1-(4-Bromopyridin-2-yl)ethanone.
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) and a small amount of degassed water (typically a 10:1 or 5:1 solvent:water ratio).
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at C-4
This protocol provides a general method for the C-N coupling at the C-4 position.[11][12]
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).[11]
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite to remove inorganic salts. Wash the filtrate with water and brine, dry over a drying agent (e.g., MgSO₄), and concentrate.
Purification: The desired 4-amino-2-acetylpyridine product is obtained after purification by column chromatography.
Visualizations
Caption: Reactivity map of 1-(4-Bromopyridin-2-yl)ethanone.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Technical Support Center: Overcoming Catalyst Deactivation in 1-(4-Bromopyridin-2-yl)ethanone Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 1-(4-Bromopyridin-2-yl)ethanone. The primary focus is on overcoming catalyst deactivation, a common issue with nitrogen-containing heterocycles like pyridines.
Troubleshooting Guide
This section is organized by common experimental issues, providing potential causes and step-by-step solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with 1-(4-Bromopyridin-2-yl)ethanone is resulting in a low yield or no product at all. What are the likely causes and how can I fix this?
Answer: Low or no product yield in cross-coupling reactions of 1-(4-Bromopyridin-2-yl)ethanone is a frequent problem, often linked to catalyst deactivation. The electron lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[1] Here are the primary causes and troubleshooting steps:
Catalyst Poisoning by Pyridine Nitrogen: The most common issue is the coordination of the pyridine substrate to the palladium center, inhibiting its catalytic activity.[1]
Solution 1: Employ Sterically Bulky Ligands: Switch to sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[1] These bulky ligands shield the palladium center, preventing coordination with the pyridine nitrogen.
Solution 2: Use a Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species in situ.
Solution 3: Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1]
Inefficient Oxidative Addition: The carbon-bromine bond of the starting material may not be effectively activated by the palladium catalyst.
Solution: Increase Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for any signs of substrate or catalyst decomposition.
Suboptimal Reagent Quality or Reaction Setup: Cross-coupling reactions are sensitive to air and moisture.
Solution 1: Ensure Anhydrous and Degassed Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst.
Solution 2: Verify Reagent Purity: Use high-purity reagents. For Suzuki reactions, be aware that boronic acids can degrade via protodeboronation.
Issue 2: Incomplete Conversion of Starting Material
Question: My reaction has stalled, and I'm observing incomplete conversion of the 1-(4-Bromopyridin-2-yl)ethanone. What should I investigate?
Answer: Incomplete conversion is often a sign of catalyst deactivation over the course of the reaction. Here’s what to consider:
Gradual Catalyst Poisoning: The pyridine nitrogen may be slowly poisoning the catalyst throughout the reaction.
Solution: Ligand and Base Optimization: The choice of ligand and base can significantly impact catalyst stability and turnover. Experiment with different ligand-to-metal ratios and consider a less coordinating base.
Insufficient Reaction Time or Temperature: The reaction may simply be running too slowly under the current conditions.
Solution 1: Extend Reaction Time: Monitor the reaction for a longer period to see if the conversion increases.
Solution 2: Optimize Temperature: If extending the time is not effective, a controlled increase in temperature may be necessary.
Reagent Insolubility: If any of the reagents are not fully dissolved, the reaction will be slow and inefficient.
Solution: Solvent Screening: Experiment with different solvents or solvent mixtures to ensure all components remain in solution throughout the reaction.
Issue 3: Formation of Side Products
Question: I'm observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and how to address them:
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction).
Solution 1: Thoroughly Degas the Reaction Mixture: Oxygen can promote homocoupling. Ensure your solvent and reaction setup are rigorously degassed.
Solution 2: Use a Pd(0) Source: Using a Pd(0) catalyst directly or a pre-catalyst that rapidly forms the active species can minimize homocoupling that may occur during the in-situ reduction of Pd(II) pre-catalysts.
Protodeboronation (in Suzuki Coupling): The replacement of the boronic acid group with a hydrogen atom.
Solution 1: Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
Solution 2: Choose a Non-Aqueous Base: Consider using a base like potassium phosphate (K₃PO₄) in an anhydrous solvent.[2]
Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom.
Solution 1: Optimize Ligand and Base: The choice of ligand and base can influence the competition between reductive elimination and dehalogenation.
Solution 2: Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]
Issue 4: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and a precipitate is forming. What does this indicate and what can I do?
Answer: The formation of a black precipitate is likely palladium black, which is inactive metallic palladium that has precipitated out of the catalytic cycle. This indicates catalyst decomposition.
Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.
Solution 1: Optimize Reaction Conditions to Increase Rate: Implement the strategies mentioned in "Issue 1" to accelerate the catalytic cycle (e.g., appropriate ligand choice, optimized temperature).
Solution 2: Use a Ligand that Stabilizes Pd(0): Some ligands are more effective at preventing the agglomeration of palladium nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation more pronounced with 2-substituted pyridines like 1-(4-Bromopyridin-2-yl)ethanone?
A1: The proximity of the nitrogen atom to the site of catalytic activity (the carbon-bromine bond at the 2-position) increases the likelihood of intramolecular coordination of the pyridine nitrogen to the palladium center. This chelation effect can lead to a more stable, inactive complex, a phenomenon sometimes referred to as the "2-pyridyl problem."[1]
Q2: How do I choose the best ligand for my cross-coupling reaction?
A2: The ideal ligand should be sterically bulky and electron-rich. The bulkiness helps to create a "pocket" around the palladium atom, sterically hindering the coordination of the pyridine nitrogen. The electron-donating nature of the ligand increases the electron density on the palladium, which can facilitate the oxidative addition step of the catalytic cycle. For challenging substrates like 1-(4-Bromopyridin-2-yl)ethanone, ligands from the Buchwald family (e.g., XPhos, SPhos) are often a good starting point.
Q3: What is the role of the base in overcoming catalyst deactivation?
A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations. A base that is too weak may not be effective, while an overly strong or poorly soluble base can lead to side reactions or insolubility issues. The choice of base should be carefully considered in conjunction with the solvent and other reaction parameters. For Suzuki reactions with bromopyridines, potassium phosphate (K₃PO₄) is often a good choice.[2] For Buchwald-Hartwig aminations, sodium tert-butoxide is commonly used.
Q4: Can I monitor the reaction to diagnose catalyst deactivation?
A4: Yes, monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS can provide valuable insights. If you observe that the reaction starts but then stalls before completion, it is a strong indication of catalyst deactivation.
Quantitative Data on Catalyst Performance
The following tables summarize reaction conditions from the literature for cross-coupling reactions of substrates similar to 1-(4-Bromopyridin-2-yl)ethanone, providing a comparative overview to guide your experimental design.
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Bromopyridines
Substrate
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1-(3-Bromopyridin-2-yl)ethanone
Phenylboronic acid
Pd(PPh₃)₄ (5)
-
K₃PO₄
1,4-Dioxane/H₂O
85-95
15-24
Not specified
2-Bromopyridine
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene
100
12
95
4-Bromopyridine
Phenylboronic acid
Pd₂(dba)₃ (1.5)
XPhos (3.6)
K₃PO₄
t-Amyl alcohol
100
16
92
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of Bromopyridines
Substrate
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1-(3-Bromopyridin-2-yl)ethanone
Morpholine
Pd(OAc)₂ (5)
dppp (10)
NaOtBu
Toluene
Reflux
1
Not specified
2-Bromopyridine
Aniline
Pd₂(dba)₃ (2)
Xantphos (4)
NaOtBu
Toluene
100
24
85
4-Bromopyridine
n-Hexylamine
Pd(OAc)₂ (1)
RuPhos (2)
NaOtBu
Toluene
100
18
96
Table 3: Comparison of Conditions for Heck Coupling of Bromopyridines
Substrate
Alkene
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1-(3-Bromopyridin-2-yl)ethanone
Styrene
Pd(OAc)₂ (1-5)
PPh₃ (if required)
Et₃N
DMF
100
Not specified
Not specified
2-Bromopyridine
n-Butyl acrylate
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
Et₃N
Acetonitrile
100
24
78
4-Bromopyridine
Styrene
Pd/C (5)
-
NaOAc
DMF
140
12
88
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-(4-Bromopyridin-2-yl)ethanone
This protocol is adapted from a procedure for the closely related 1-(3-bromopyridin-2-yl)ethanone.[2]
In a Schlenk tube, combine 1-(4-Bromopyridin-2-yl)ethanone, Pd(OAc)₂, and P(o-tolyl)₃.
Evacuate and backfill the tube with an inert gas three times.
Add the anhydrous solvent, triethylamine, and the alkene.
Seal the tube and heat the reaction mixture to 100-120 °C.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent and wash with water and brine.
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming catalyst deactivation in the cross-coupling of 1-(4-Bromopyridin-2-yl)ethanone.
Caption: Mechanism of catalyst deactivation by pyridine coordination.
Caption: A workflow for troubleshooting low-yield reactions.
Caption: Decision tree for selecting an appropriate ligand.
Managing steric hindrance from the acetyl group in 1-(4-Bromopyridin-2-yl)ethanone
Welcome to the technical support center for 1-(4-Bromopyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently as...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 1-(4-Bromopyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the steric hindrance of the acetyl group in this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with 1-(4-Bromopyridin-2-yl)ethanone?
A1: The primary challenge arises from the steric hindrance imposed by the acetyl group at the 2-position of the pyridine ring. This steric bulk can significantly hinder or prevent reactions at both the adjacent pyridine nitrogen and the 4-position where the bromine atom is located. Key challenges include:
Reduced reaction rates: The acetyl group can physically block the approach of reagents to the reactive sites, slowing down the reaction.
Low reaction yields: Incomplete reactions due to steric hindrance are common, leading to poor yields of the desired product.
Requirement for specialized catalysts: Standard reaction conditions may be ineffective, necessitating the use of specialized catalysts and ligands to overcome the steric barrier.
Side reactions: Under forcing conditions (e.g., high temperatures), side reactions may become more prevalent.
Q2: Which reactions are most affected by the steric hindrance of the acetyl group?
A2: The steric hindrance of the 2-acetyl group primarily affects reactions at the 4-position (bromine substitution) and reactions involving the pyridine nitrogen. The most common affected reactions include:
Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the 4-position can be challenging, especially with bulky coupling partners.
Nucleophilic addition to the carbonyl group: While the carbonyl group is reactive, the approach of bulky nucleophiles can be impeded by the adjacent pyridine ring and the 4-bromo substituent.
Reactions involving coordination to the pyridine nitrogen: The lone pair on the pyridine nitrogen is sterically shielded by the acetyl group, which can affect its coordination to metal catalysts or its reactivity as a base.
Q3: What general strategies can be employed to overcome the steric hindrance from the acetyl group?
A3: Several strategies can be employed to mitigate the steric effects of the 2-acetyl group:
Catalyst and Ligand Selection: Utilizing highly active catalyst systems with bulky, electron-rich ligands is crucial for cross-coupling reactions. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically hindered substrates.
Reaction Conditions Optimization: Adjusting reaction parameters such as temperature, solvent, and base can significantly impact the reaction outcome. Microwave irradiation can be particularly effective in accelerating slow reactions.
Choice of Reagents: Employing less sterically demanding reagents or using more reactive coupling partners can improve conversion.
Protecting Group Chemistry: In some cases, temporary protection of the acetyl group could be considered, although this adds extra steps to the synthesis.
Issue: Low or no yield in cross-coupling reactions.
Potential Cause
Troubleshooting Recommendation
Expected Outcome
Insufficient Catalyst Activity
Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand. For Suzuki-Miyaura, consider using catalysts like Pd/BI-DIME or Pd/phenanthrene-based ligands. For Buchwald-Hartwig, XantPhos has shown effectiveness with related substrates.
Increased reaction rate and yield.
Steric Hindrance from Coupling Partner
If using a bulky boronic acid, amine, or alkyne, consider using a less sterically hindered alternative if the synthesis allows. Alternatively, increase the catalyst loading and reaction time.
Improved conversion to the desired product.
Suboptimal Reaction Temperature
Use microwave irradiation to increase the reaction temperature rapidly and uniformly. This can often overcome the activation energy barrier imposed by steric hindrance.
Faster reaction times and higher yields.
Incorrect Base or Solvent
Screen different bases and solvents. For Suzuki-Miyaura with sterically hindered partners, stronger bases like NaOH or Ba(OH)2 in aqueous DME can be more effective than Na2CO3.[1] For Sonogashira, an organic base like triethylamine is common.
Optimized reaction conditions leading to improved yields.
Nucleophilic Addition to the Carbonyl Group
Issue: Incomplete reaction with bulky nucleophiles (e.g., Grignard reagents).
Potential Cause
Troubleshooting Recommendation
Expected Outcome
Steric Hindrance at the Carbonyl Carbon
Use a more reactive organometallic reagent, such as an organolithium compound instead of a Grignard reagent. Alternatively, use a less sterically bulky nucleophile if possible.
Higher conversion to the alcohol product.
Low Reaction Temperature
While initial addition should be done at low temperatures (e.g., 0 °C) to control reactivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Improved yield of the desired alcohol.
Lewis Acid Additives
The addition of a Lewis acid, such as MgBr₂ or CeCl₃, can activate the carbonyl group towards nucleophilic attack, potentially overcoming some of the steric barrier.
Enhanced reactivity and higher product yield.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 1-(4-Bromopyridin-2-yl)ethanone with Phenylboronic Acid (Illustrative Data)
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Pd(PPh₃)₄ (5)
-
Na₂CO₃
Toluene/H₂O
100
24
< 20
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄
1,4-Dioxane
110
12
75
Pd(OAc)₂ (2)
XPhos (4)
Cs₂CO₃
t-BuOH
100
12
85
PEPPSI-IPr (2)
-
K₂CO₃
Toluene
110
8
92
Note: This data is illustrative and based on typical performance for sterically hindered aryl bromides. Actual yields may vary and require optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of 1-(4-Bromopyridin-2-yl)ethanone
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., PEPPSI-IPr, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
Solvent Addition: Add a degassed solvent (e.g., toluene, 0.1 M concentration).
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Nucleophilic Addition of a Grignard Reagent
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-(4-Bromopyridin-2-yl)ethanone (1.0 eq.) in anhydrous THF.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise via a syringe.
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter and concentrate the organic layer. Purify the crude alcohol by flash column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
Reactivity Face-Off: A Comparative Analysis of 1-(4-Bromopyridin-2-yl)ethanone and 1-(3-Bromopyridin-2-yl)ethanone
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key building blocks: 1-(4-Bromopyridin-2-yl)ethanone and 1-(3-Bromopyridin-2-yl)ethanone. While direct comparative experimental data under identical conditions is limited in published literature, this analysis draws upon established principles of pyridine chemistry and available experimental data for each isomer and related compounds to provide a robust predictive comparison.
The position of the bromine atom on the pyridine ring relative to the nitrogen and the acetyl group profoundly influences the electronic properties and steric environment of these molecules. These differences dictate their reactivity in common and crucial synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Electronic and Steric Considerations
The reactivity of bromopyridines is largely governed by the electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, making them more susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed reactions.
1-(4-Bromopyridin-2-yl)ethanone: In this isomer, the bromine atom is at the 4-position, para to the ring nitrogen. This placement strongly activates the C-Br bond towards oxidative addition, a key step in many cross-coupling reactions. The electron-withdrawing effect of the nitrogen atom enhances the electrophilicity of the C4 carbon. The acetyl group at the 2-position has an additional electron-withdrawing effect, further activating the ring, although its influence on the C4 position is less direct (meta relationship).
1-(3-Bromopyridin-2-yl)ethanone: Here, the bromine atom is at the 3-position, meta to the ring nitrogen. The activating effect of the nitrogen atom is significantly weaker at the meta position. Consequently, the C-Br bond in this isomer is generally less reactive in palladium-catalyzed cross-coupling reactions. The acetyl group at the 2-position is ortho to the bromine, which can have both electronic and steric implications. Electronically, it withdraws electron density, which can somewhat activate the ring. Sterically, its proximity to the reaction center might influence the approach of the catalyst and other reagents.
Comparative Reactivity in Key Synthetic Reactions
Based on these electronic and steric factors, a general trend in reactivity can be predicted.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the stronger activation of the C-Br bond by the para-nitrogen, 1-(4-Bromopyridin-2-yl)ethanone is expected to be significantly more reactive than its 3-bromo counterpart. This translates to potentially milder reaction conditions, shorter reaction times, and higher yields for the 4-bromo isomer.
Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the efficiency of C-N bond formation via Buchwald-Hartwig amination is heavily dependent on the ease of oxidative addition. Therefore, 1-(4-Bromopyridin-2-yl)ethanone is predicted to be the more reactive substrate in this transformation as well.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the aromatic ring, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is key to the reaction's feasibility. For pyridine derivatives, attack at the 2- and 4-positions is favored because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[1]
1-(4-Bromopyridin-2-yl)ethanone: The bromine at the 4-position is an excellent leaving group, and the position is activated for nucleophilic attack. The electron-withdrawing acetyl group at the 2-position further stabilizes the Meisenheimer intermediate.
1-(3-Bromopyridin-2-yl)ethanone: Nucleophilic attack at the 3-position is generally disfavored as the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[1] Therefore, this isomer is expected to be considerably less reactive in SNAr reactions compared to the 4-bromo isomer.
Data Presentation
Table 1: Predicted Reactivity Comparison
Reaction Type
1-(4-Bromopyridin-2-yl)ethanone
1-(3-Bromopyridin-2-yl)ethanone
Rationale
Suzuki-Miyaura Coupling
Higher Reactivity
Lower Reactivity
Bromine at the para-position (C4) is more activated by the ring nitrogen towards oxidative addition.
Buchwald-Hartwig Amination
Higher Reactivity
Lower Reactivity
Similar to Suzuki-Miyaura, the C4-Br bond is more susceptible to oxidative addition.
Nucleophilic Aromatic Substitution (SNAr)
Higher Reactivity
Significantly Lower Reactivity
The Meisenheimer intermediate is stabilized by resonance involving the ring nitrogen for C4 attack, but not for C3 attack.
Experimental Protocols
Below are detailed experimental protocols for key reactions. The protocols for 1-(3-Bromopyridin-2-yl)ethanone are based on available literature, while those for 1-(4-Bromopyridin-2-yl)ethanone are proposed based on the expected higher reactivity.
Suzuki-Miyaura Coupling
Protocol for 1-(3-Bromopyridin-2-yl)ethanone
This protocol is adapted from established procedures for this substrate.
Table 2: Experimental Protocol for Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
1-(4-Bromopyridin-2-yl)ethanone: A Strategic Alternative in Drug Discovery and Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that dictates the efficiency of a synthetic route and the nov...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting compounds. Among the vast array of heterocyclic intermediates, bromopyridine derivatives are of particular importance. This guide provides a comprehensive comparison of 1-(4-Bromopyridin-2-yl)ethanone against its isomers, offering insights into its reactivity, synthetic utility, and potential applications in drug discovery, supported by experimental data and detailed protocols.
Introduction to Bromopyridine Isomers in Synthesis
Bromopyridines are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The position of the bromine atom on the pyridine ring significantly influences the reactivity of the C-Br bond. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution and facilitates the oxidative addition step in cross-coupling reactions. The general reactivity order for simple bromopyridines in many palladium-catalyzed reactions is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine[1]. This trend is attributed to the strong electron-withdrawing effect of the nitrogen at the para-position, which highly polarizes the C4-Br bond, making it susceptible to oxidative addition[1]. While the C2-Br bond is also activated, the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition[1]. The C3-Br bond is the least activated due to the weaker electronic influence of the nitrogen at the meta position[1].
The introduction of an acetyl group, as in 1-(4-Bromopyridin-2-yl)ethanone and its isomers, adds another layer of complexity and synthetic utility. The acetyl group is a versatile functional handle that can be modified to create a diverse range of derivatives, and its position, in conjunction with the bromine atom, influences the overall electronic properties and reactivity of the molecule.
Physicochemical Properties of Acetyl-Bromopyridine Isomers
A comparison of the fundamental physicochemical properties of 1-(4-Bromopyridin-2-yl)ethanone and its isomers is crucial for understanding their behavior in chemical reactions and biological systems.
Comparative Reactivity in Cross-Coupling Reactions
The performance of 1-(4-Bromopyridin-2-yl)ethanone and its isomers in key palladium-catalyzed cross-coupling reactions is a critical factor for their application in synthesis. While direct side-by-side comparative studies with quantitative yields under identical conditions are limited, we can extrapolate expected reactivity based on the established principles of bromopyridine chemistry and available data for similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of acetyl-bromopyridine isomers in this reaction is influenced by the electronic effects of both the nitrogen atom and the acetyl group.
Note: Yields are representative and can vary significantly with specific reaction conditions. Extrapolated yields are based on reactions with structurally similar compounds.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds between an aryl halide and a terminal alkyne. The reactivity trend generally follows that of the Suzuki coupling.
Note: Yields are representative and can vary significantly with specific reaction conditions. Extrapolated yields are based on reactions with structurally similar compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, especially with potentially chelating substrates like acetyl-pyridines.
Note: Yields are representative and can vary significantly with specific reaction conditions. Extrapolated yields are based on reactions with structurally similar compounds.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of synthetic transformations. Below are representative protocols for the synthesis of 1-(4-Bromopyridin-2-yl)ethanone and a general protocol for its use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 1-(4-Bromopyridin-2-yl)ethanone
While several synthetic routes are possible, a common approach involves the Grignard reaction of a dibromopyridine followed by acylation.
Materials:
2,4-Dibromopyridine
Magnesium turnings
Ethyl bromide (as initiator)
Anhydrous tetrahydrofuran (THF)
N,N-Dimethylacetamide (DMAc)
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).
Add a small crystal of iodine and a few drops of ethyl bromide to activate the magnesium.
Add a solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise to the stirred magnesium suspension. The reaction may require gentle heating to initiate.
After the formation of the Grignard reagent is complete (as indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.
Slowly add N,N-dimethylacetamide (1.5 equivalents) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(4-Bromopyridin-2-yl)ethanone.
General Protocol for Suzuki-Miyaura Coupling of 1-(4-Bromopyridin-2-yl)ethanone
This protocol provides a starting point for the coupling of 1-(4-Bromopyridin-2-yl)ethanone with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
1-(4-Bromopyridin-2-yl)ethanone (1.0 mmol)
Arylboronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
Base (e.g., K₂CO₃, 2.0 mmol)
Solvent system (e.g., 1,4-Dioxane/water, 4:1, 5 mL)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To an oven-dried Schlenk flask, add 1-(4-Bromopyridin-2-yl)ethanone, the arylboronic acid, the palladium catalyst, and the base.
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
Add the degassed solvent system via syringe.
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired biaryl product.
Applications in Drug Discovery: Targeting Signaling Pathways
Pyridine-containing molecules are prevalent in a wide range of pharmaceuticals, often acting as inhibitors of key enzymes in signaling pathways. The mitogen-activated protein kinase (MAPK) pathway is one such critical pathway that is often dysregulated in diseases like cancer and inflammatory disorders. Pyridine-based inhibitors can effectively target kinases within this cascade, such as p38 MAP kinase[5][6].
The different isomers of acetyl-bromopyridine provide distinct scaffolds for the synthesis of kinase inhibitors. The relative positions of the acetyl and bromo groups allow for diverse substitution patterns, which can be fine-tuned to optimize binding affinity and selectivity for the target kinase. For example, the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, while substituents introduced at the bromine position can explore hydrophobic pockets[5].
Caption: Potential Inhibition of the MAPK Signaling Pathway by a Pyridine-Based Drug.
Experimental and Logical Workflows
The selection and application of a particular bromopyridine isomer in a research and development setting follows a logical workflow, from initial synthesis and characterization to comparative reactivity studies and final application.
A Prospective Guide to the Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors Derived from 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals Disclaimer: To date, specific structure-activity relationship (SAR) studies for kinase inhibitors directly derived from 1-(4-Bromopyridin-2-yl)ethanone are...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific structure-activity relationship (SAR) studies for kinase inhibitors directly derived from 1-(4-Bromopyridin-2-yl)ethanone are not extensively available in the public domain. This guide, therefore, presents a prospective framework based on established medicinal chemistry principles for pyridine-based kinase inhibitors. It outlines potential synthetic strategies, standard experimental protocols for evaluation, and a hypothetical SAR analysis to serve as a blueprint for future research in this area.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The starting material, 1-(4-Bromopyridin-2-yl)ethanone, offers two key points for chemical modification: the reactive ketone group at the 2-position and the bromine atom at the 4-position, which is amenable to various cross-coupling reactions. These features make it an attractive starting point for generating a diverse library of compounds to probe the ATP-binding sites of various kinases. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making the development of novel kinase inhibitors a critical area of research.[1][2]
Proposed Synthetic Strategies
A focused library of potential kinase inhibitors can be synthesized from 1-(4-Bromopyridin-2-yl)ethanone by modifying the acetyl group and by functionalizing the C4 position of the pyridine ring. The bromine atom serves as a versatile handle for introducing a wide array of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[3]
Simultaneously, the acetyl group can be elaborated through various condensations or reductions. For instance, Claisen-Schmidt condensation with various aldehydes can yield chalcone derivatives, a well-known class of bioactive compounds. This dual approach allows for systematic exploration of the chemical space around the pyridine core to optimize interactions with target kinases.
Caption: Proposed synthetic workflow for library generation.
Hypothetical SAR Data
The following table presents a hypothetical SAR for a series of inhibitors derived from 1-(4-Bromopyridin-2-yl)ethanone against a representative kinase, such as a Receptor Tyrosine Kinase (RTK). The data illustrates how systematic structural modifications could influence inhibitory activity, measured as the half-maximal inhibitory concentration (IC50).
Compound ID
R1 (C4-Substituent)
R2 (Derived from Acetyl Group)
Kinase IC50 (nM)
A-1
-Br
Acetyl
>10,000
A-2
Phenyl
Acetyl
8,500
A-3
4-Methoxyphenyl
Acetyl
5,200
A-4
3-Aminophenyl
Acetyl
1,500
B-1
-Br
Chalcone (benzaldehyde)
4,800
B-2
Phenyl
Chalcone (benzaldehyde)
950
B-3
4-Methoxyphenyl
Chalcone (benzaldehyde)
600
B-4
3-Aminophenyl
Chalcone (benzaldehyde)
85
B-5
3-Aminophenyl
Chalcone (4-fluorobenzaldehyde)
70
B-6
3-Aminophenyl
Chalcone (4-chlorobenzaldehyde)
65
SAR Analysis:
Modification at C4 (R1): Replacing the initial bromine with aryl groups via Suzuki coupling (A-2 to A-4) shows a modest increase in potency. The introduction of a hydrogen bond donor (3-aminophenyl, A-4) appears beneficial compared to unsubstituted phenyl or methoxyphenyl groups, suggesting a key interaction in the kinase binding pocket.
Modification of Acetyl Group (R2): Conversion of the acetyl group to a chalcone moiety (B-1 vs A-1) significantly improves activity. This suggests the extended conjugation and additional aromatic ring provide enhanced binding affinity.
Synergistic Effects: The combination of an optimal C4-substituent (3-aminophenyl) and the chalcone scaffold results in the most potent compounds (B-4 to B-6). Further substitution on the chalcone's pendant phenyl ring with small, electron-withdrawing groups like fluorine or chlorine (B-5, B-6) provides a slight improvement in potency, indicating this region may tolerate or benefit from such modifications.
Many kinase inhibitors target key nodes in signaling pathways that are frequently dysregulated in cancer, such as the RAS/MAPK and PI3K/AKT pathways, which are downstream of RTKs.[4][5][6] A potent inhibitor from this hypothetical series would be expected to block the phosphorylation cascade initiated by RTK activation, thereby inhibiting cell proliferation and survival.
Caption: Potential inhibition of the MAPK signaling pathway.
Experimental Protocols
To validate the SAR of a newly synthesized library, a series of standardized biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust method for determining IC50 values across a panel of kinases.[7]
Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 100 µM).
Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, the specific kinase enzyme, and the test compound.
Initiation: Initiate the reaction by adding a mixture of the appropriate substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
ADP Detection: Stop the kinase reaction and measure the ADP produced by adding ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.
Data Acquisition: Measure the luminescence signal using a microplate reader.
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Methodology:
Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.
Compound Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
This guide provides a foundational strategy for the design, synthesis, and evaluation of novel kinase inhibitors starting from 1-(4-Bromopyridin-2-yl)ethanone. The proposed workflows and hypothetical data serve to illustrate the key principles of SAR studies and can be adapted for the discovery of potent and selective inhibitors for various kinase targets.
A Comparative Analysis of the Biological Activity of 1-(4-Bromopyridin-2-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The comp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The compound 1-(4-Bromopyridin-2-yl)ethanone is a versatile synthetic intermediate, offering multiple reaction sites for the generation of diverse analogs. The presence of the bromine atom and the ketone functional group allows for modifications that can lead to compounds with potential therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory activities.
This guide provides a comparative analysis of the biological activities of potential analogs of 1-(4-Bromopyridin-2-yl)ethanone. While extensive experimental data for a broad range of analogs derived from this specific parent compound is limited in publicly available literature, this document summarizes the available data for closely related structures and outlines the expected biological activities and the experimental protocols used for their evaluation.
Potential Analogs and Their Biological Activities
Based on the chemical structure of 1-(4-Bromopyridin-2-yl)ethanone, several classes of analogs can be synthesized, primarily through reactions at the ketone group and substitution of the bromine atom. The most common derivatives include chalcones, Schiff bases, and thiosemicarbazones.
Anticancer Activity
Chalcones, derived from the Claisen-Schmidt condensation of an ethanone with an aldehyde, are a well-established class of compounds with significant anticancer properties. One study on 2,4,6-trimethoxychalcone derivatives investigated the anticancer activity of (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3), a close analog of a chalcone derived from 1-(4-Bromopyridin-2-yl)ethanone. This compound demonstrated potent cytotoxic effects against HeLa and MCF-7 cancer cell lines.[1]
Table 1: Anticancer Activity of Chalcone Analog B3 [1]
Schiff bases, formed by the condensation of a ketone with a primary amine, and their metal complexes are frequently investigated for their antimicrobial properties. While specific data for Schiff bases derived from 1-(4-Bromopyridin-2-yl)ethanone were not found, studies on other Schiff base derivatives have shown significant activity against various bacterial and fungal strains. For instance, Schiff bases derived from para-aminophenol and various benzaldehydes have demonstrated activity against E. coli and S. aureus.[2]
Table 2: Antimicrobial Activity of Representative Schiff Base Analogs [2]
Compound
Microorganism
MIC (µg/mL)
MBC (µg/mL)
Schiff Base PC1
E. coli
62.5
125
S. aureus
62.5
125
Schiff Base PC4
E. coli
62.5
125
Kinase Inhibitory Activity
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][5][6][7]
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[8][9][10][11]
Protocol:
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Visualizations
Caption: Synthetic routes and biological screening workflow for analogs.
Caption: Potential inhibition of the MAPK signaling pathway.
The Strategic Advantage of 1-(4-Bromopyridin-2-yl)ethanone in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. 1-(4-Bromopyridin-2-y...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. 1-(4-Bromopyridin-2-yl)ethanone has emerged as a versatile and highly valuable building block in the synthesis of complex pharmaceutical agents. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data and detailed protocols, to validate its role as a key intermediate in modern drug discovery.
1-(4-Bromopyridin-2-yl)ethanone is a substituted pyridine derivative that offers two reactive sites for molecular elaboration: a ketone for various condensation and reduction reactions, and a bromine atom for a suite of cross-coupling reactions.[1] Its utility has been notably demonstrated in the synthesis of β-Secretase 1 (BACE1) inhibitors, a promising therapeutic target for Alzheimer's disease.[2]
Comparative Performance: The Reactivity Advantage of the Bromo-Substituent
In the realm of palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical synthesis, the choice of the halide on the heterocyclic core is paramount. Generally, the reactivity of halopyridines in these transformations follows the trend: I > Br > Cl > F. This is attributed to the decreasing carbon-halogen bond strength, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Consequently, 1-(4-Bromopyridin-2-yl)ethanone offers a significant reactivity advantage over its chloro-analogue, 1-(4-chloropyridin-2-yl)ethanone, in key C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Analogous Systems)
Intermediate
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Bromopyridine Derivative
Pd(PPh₃)₄ (3 mol%)
K₂CO₃
1,4-Dioxane/H₂O
80-100
12-24
70-85
Chloropyridine Derivative
Pd(OAc)₂/SPhos (2-4 mol%)
K₃PO₄
Toluene
100
4-12
60-75
Note: Data is extrapolated from reactions with analogous substituted bromopyridines and chloropyridines to illustrate general reactivity trends.
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Analogous Systems)
Intermediate
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Bromopyridine Derivative
Pd₂(dba)₃/BINAP (0.18-0.35 mol%)
NaOBuᵗ
Toluene
80
4
~60
Chloropyridine Derivative
Pd(OAc)₂/XPhos (10 mol%)
KOtBu
Toluene
100
10 min (MW)
High
Note: Data is based on analogous systems and highlights the different catalytic systems and conditions often required for the less reactive chloro-derivatives.
Experimental Protocols
Synthesis of 1-(4-Bromopyridin-2-yl)ethanone (Adapted from a similar protocol for the 3-bromo isomer)
Materials and Reagents:
2-Acetylpyridine
N-Bromosuccinimide (NBS)
Acetic Acid
Sodium thiosulfate solution
Saturated sodium bicarbonate solution
Ethyl acetate
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine in acetic acid.
To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature.
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Quench any excess bromine by adding a solution of sodium thiosulfate until the color disappears.
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate the organic solution under reduced pressure.
Purify the crude product by silica gel column chromatography to yield 1-(4-Bromopyridin-2-yl)ethanone.
General Protocol for Suzuki-Miyaura Coupling
Materials and Reagents:
1-(4-Bromopyridin-2-yl)ethanone
Arylboronic acid
Pd(PPh₃)₄
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Procedure:
In a Schlenk flask, combine 1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add Pd(PPh₃)₄ (0.03 equiv).
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials and Reagents:
1-(4-Bromopyridin-2-yl)ethanone
Amine
Pd₂(dba)₃
(±)-BINAP
Sodium tert-butoxide (NaOBuᵗ)
Toluene (anhydrous)
Procedure:
In a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 equiv), (±)-BINAP (0.02-0.10 equiv), and NaOBuᵗ (1.2-2.5 equiv).
Add anhydrous toluene and stir.
Add 1-(4-Bromopyridin-2-yl)ethanone (1.0 equiv) and the amine (1.1-1.2 equiv).
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
After cooling, dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Visualization of a Key Application: BACE1 Inhibition in Alzheimer's Disease
Derivatives of 1-(4-Bromopyridin-2-yl)ethanone have been successfully employed in the synthesis of potent BACE1 inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients.[3][4] By inhibiting BACE1, the production of these neurotoxic peptides can be reduced.
Caption: BACE1 signaling pathway in Alzheimer's disease.
The diagram above illustrates the two main processing pathways for the Amyloid Precursor Protein (APP). The amyloidogenic pathway, initiated by BACE1, leads to the formation of neurotoxic amyloid-β plaques. The non-amyloidogenic pathway, initiated by α-secretase, results in non-toxic products. BACE1 inhibitors, synthesized using intermediates like 1-(4-Bromopyridin-2-yl)ethanone, block the first step of the amyloidogenic pathway.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram outlines the general workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, utilizing 1-(4-Bromopyridin-2-yl)ethanone.
Caption: General workflow for cross-coupling reactions.
Efficacy comparison of different ligands for Suzuki coupling with 1-(4-Bromopyridin-2-yl)ethanone
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] For drug development pr...
Author: BenchChem Technical Support Team. Date: December 2025
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] For drug development professionals and researchers, the synthesis of substituted pyridines is of particular interest due to their prevalence in pharmaceuticals. The choice of ligand is critical for the success of the Suzuki coupling, especially with challenging substrates like heteroaryl halides.[4][5] This guide provides a comparative analysis of different phosphine ligands for the Suzuki coupling of 1-(4-Bromopyridin-2-yl)ethanone with various arylboronic acids, supported by experimental data from the literature.
Ligand Performance Comparison
The efficacy of a ligand in a Suzuki-Miyaura coupling is influenced by its steric and electronic properties. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have demonstrated broad applicability and high reactivity in the coupling of heteroaryl halides.[5] These ligands facilitate the oxidative addition of the palladium catalyst to the aryl halide and promote the reductive elimination step of the catalytic cycle. The table below summarizes the performance of several common ligands in the Suzuki coupling of 1-(4-Bromopyridin-2-yl)ethanone and analogous bromopyridine substrates.
Note: The data presented is a synthesis from multiple sources and may involve substrates structurally similar to 1-(4-Bromopyridin-2-yl)ethanone to provide a broader comparison. Reaction conditions and yields are representative and can vary.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of 1-(4-Bromopyridin-2-yl)ethanone with an arylboronic acid, based on common procedures found in the literature.[1][6]
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 1-(4-Bromopyridin-2-yl)ethanone, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.
Add the anhydrous solvent, and if required, degassed water.
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the designated time (typically 12-24 hours).
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-arylpyridin-2-yl)ethanone.
Diagrams
Suzuki Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction, from setup to product purification.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Benchmarking 1-(4-Bromopyridin-2-yl)ethanone for Library Synthesis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the efficient construction of diverse chemical libraries is paramount. The choice of building blocks is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the efficient construction of diverse chemical libraries is paramount. The choice of building blocks is a critical determinant of the quality and variety of the resulting compound collection. 1-(4-Bromopyridin-2-yl)ethanone has emerged as a versatile scaffold in library synthesis, offering two reactive handles for diversification: a ketone for various condensation and reduction reactions, and a bromine atom for cross-coupling chemistry. This guide provides an objective comparison of the performance of 1-(4-Bromopyridin-2-yl)ethanone against alternative building blocks, supported by representative experimental data, to inform strategic decisions in library design and execution.
Executive Summary
1-(4-Bromopyridin-2-yl)ethanone demonstrates excellent utility in library synthesis, primarily owing to the high reactivity of the bromine atom at the 4-position of the pyridine ring in palladium-catalyzed cross-coupling reactions. This reactivity profile generally leads to higher yields and shorter reaction times compared to its chloro- and other positional bromo-isomers. The ketone functionality provides an additional, orthogonal site for diversification, allowing for the generation of complex and diverse molecular architectures.
Performance Comparison in Key Library Synthesis Reactions
The following tables summarize representative quantitative data for the performance of 1-(4-Bromopyridin-2-yl)ethanone and its alternatives in common library synthesis reactions. The data is compiled from literature reports on structurally similar compounds to provide a comparative benchmark.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in the success of this reaction.
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for introducing diverse amine functionalities into a library.
Building Block
Amine
Catalyst System
Solvent
Temp (°C)
Time (h)
Representative Yield (%)
1-(4-Bromopyridin-2-yl)ethanone
Aniline
Pd₂(dba)₃, XPhos, NaOtBu
Toluene
100
4-8
80-90
1-(4-Chloropyridin-2-yl)ethanone
Aniline
Pd₂(dba)₃, RuPhos, K₃PO₄
t-BuOH
110
18-36
50-65
1-(3-Bromopyridin-2-yl)ethanone
Aniline
Pd(OAc)₂, BINAP, Cs₂CO₃
Toluene
110
8-16
65-80
1-(2-Bromopyridin-4-yl)ethanone
Aniline
Pd₂(dba)₃, DavePhos, NaOtBu
1,4-Dioxane
100
6-12
70-85
Analysis of Reactivity:
The superior performance of 1-(4-Bromopyridin-2-yl)ethanone in these key cross-coupling reactions can be attributed to the electronic properties of the pyridine ring and the relative bond strengths of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. The position of the bromine atom at the 4-position, para to the nitrogen, also influences its reactivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
To a dry reaction vessel, add 1-(4-bromopyridin-2-yl)ethanone (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added.
Degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL) is added via syringe.
The reaction mixture is heated to 100°C and stirred vigorously for 2-4 hours.
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination:
To a dry reaction vessel, add 1-(4-bromopyridin-2-yl)ethanone (1.0 mmol), the desired amine (1.2 mmol), and a suitable base such as sodium tert-butoxide (1.4 mmol).
The vessel is evacuated and backfilled with an inert atmosphere.
The palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the appropriate ligand (e.g., XPhos, 0.04 mmol) are added.
Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added.
The reaction mixture is heated to 100°C and stirred for 4-8 hours.
Reaction progress is monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with a saturated aqueous solution of ammonium chloride.
The layers are separated, and the aqueous layer is extracted with an organic solvent.
The combined organic layers are washed with brine, dried, and concentrated.
The crude product is purified by flash column chromatography.
Visualizing Synthetic and Biological Pathways
Experimental Workflow for Library Synthesis
The following diagram illustrates a typical workflow for a diversity-oriented synthesis campaign utilizing 1-(4-Bromopyridin-2-yl)ethanone.
Caption: A generalized workflow for library synthesis.
Potential Signaling Pathway for Library Screening
Libraries derived from 1-(4-Bromopyridin-2-yl)ethanone are often screened against protein kinases due to the prevalence of the pyridine scaffold in kinase inhibitors. The MAP Kinase pathway is a common target.
Caption: Potential inhibition of the MAPK signaling pathway.
Conclusion
1-(4-Bromopyridin-2-yl)ethanone stands out as a highly effective building block for library synthesis, particularly when engaging in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to chloro- and other bromo-isomers translates to more efficient and versatile library production. The orthogonal reactivity of its ketone and bromo- functionalities allows for the creation of a wide array of structurally diverse molecules, making it a valuable asset in the quest for novel therapeutic agents. The provided data and protocols offer a solid foundation for researchers to leverage the full potential of this versatile building block in their drug discovery endeavors.
Comparative Cross-Reactivity Profiling of Kinase Inhibitors Synthesized from 1-(4-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, addressing the critical need to minimize off-target effects and enhance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, addressing the critical need to minimize off-target effects and enhance therapeutic efficacy. The scaffold, 1-(4-Bromopyridin-2-yl)ethanone, serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. This guide provides an objective comparison of the cross-reactivity profiles of two distinct classes of kinase inhibitors synthesized from this common precursor: an aminopyrazole derivative and a diaminopyrimidine derivative. The presented experimental data, sourced from peer-reviewed literature, highlights the impact of the core scaffold on kinase selectivity.
I. Overview of Synthesized Compounds
Two representative compounds, derived from 1-(4-Bromopyridin-2-yl)ethanone, are the focus of this comparative analysis. These compounds belong to two different structural classes, each known to interact with the ATP-binding site of protein kinases.
Compound 1 (Aminopyrazole Derivative): This class of compounds is synthesized through a multi-step process initiated by the reaction of 1-(4-Bromopyridin-2-yl)ethanone with a suitable hydrazine to form a pyrazole ring. Further modifications can be made to the pyrazole and pyridine rings to modulate potency and selectivity.
Compound 2 (Diaminopyrimidine Derivative): The synthesis of this class typically involves the condensation of 1-(4-Bromopyridin-2-yl)ethanone with guanidine or a substituted guanidine to form the diaminopyrimidine core. Subsequent reactions can introduce various substituents to explore the structure-activity relationship (SAR).
II. Cross-Reactivity Profiling Data
The following tables summarize the in vitro kinase inhibitory activity of the aminopyrazole and diaminopyrimidine derivatives against a panel of selected kinases. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the kinase activity), providing a quantitative measure of potency and selectivity.
Table 1: Cross-Reactivity Profile of Compound 1 (Aminopyrazole Derivative)
Kinase Target
IC50 (nM)
JAK1
670
JAK2
98
JAK3
39
TYK2
>1000
Aurora A
>1000
CDK2
>1000
VEGFR2
>1000
Table 2: Cross-Reactivity Profile of Compound 2 (Diaminopyrimidine Derivative)
Kinase Target
IC50 (nM)
ALK
15
FAK
25
ACK1
30
FGFR1
80
RSK1
120
IGF-1R
150
JAK2
>1000
III. Comparative Analysis
The cross-reactivity data reveals distinct selectivity profiles for the two compound classes.
Compound 1 (Aminopyrazole Derivative) demonstrates potent and selective inhibition of the Janus kinase (JAK) family, particularly JAK2 and JAK3, with significantly less activity against other tested kinases. This profile suggests its potential as a lead compound for the development of therapies for autoimmune diseases and certain cancers where the JAK-STAT signaling pathway is dysregulated.
Compound 2 (Diaminopyrimidine Derivative) exhibits a different selectivity profile, with potent inhibition of Anaplastic Lymphoma Kinase (ALK) and other kinases such as FAK and ACK1. Its lack of significant activity against the JAK family highlights the dramatic shift in selectivity that can be achieved by altering the heterocyclic core, even when starting from the same material. This compound class represents a promising avenue for the development of targeted therapies for ALK-driven cancers.
IV. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Synthesis of Aminopyrazole and Diaminopyrimidine Derivatives
The general synthetic schemes for the aminopyrazole and diaminopyrimidine derivatives are outlined below. Specific reaction conditions and purification methods can be found in the cited literature.
Caption: General synthetic pathways from 1-(4-Bromopyridin-2-yl)ethanone.
B. In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against a panel of protein kinases was determined using a radiometric kinase assay or a fluorescence-based assay.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Details:
Reaction Setup: Kinase reactions were performed in a 96-well plate format. Each well contained the specific kinase, a suitable substrate (e.g., a peptide or protein), ATP (at a concentration close to the Km for each kinase), and a buffer solution containing MgCl2.
Compound Addition: The test compounds, dissolved in DMSO, were added to the wells at various concentrations. Control wells contained DMSO only.
Incubation: The reaction plates were incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
Detection: The amount of substrate phosphorylation was quantified. For radiometric assays, this involved the use of [γ-33P]ATP and measuring the incorporation of the radioactive phosphate into the substrate. For fluorescence-based assays, a phosphorylation-specific antibody coupled to a fluorescent probe was often used.
Data Analysis: The percentage of kinase inhibition for each compound concentration was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
V. Signaling Pathway Context
The kinases targeted by the profiled compounds are involved in critical cellular signaling pathways that are often dysregulated in disease.
Caption: Targeted signaling pathways for the profiled compounds.
This comparative guide demonstrates that the 1-(4-Bromopyridin-2-yl)ethanone scaffold provides a valuable starting point for the development of kinase inhibitors with diverse selectivity profiles. The choice of the heterocyclic core synthesized from this precursor is a critical determinant of the resulting compound's cross-reactivity and potential therapeutic application. Further exploration of derivatives from this scaffold holds promise for the discovery of novel and selective kinase inhibitors.
Validation
Isomeric Position of Bromo Substituent Critically Influences Biological Activity of 1-(Bromopyridin-yl)ethanone Chalcone Derivatives
A comparative analysis of ortho-, meta-, and para-isomers of 1-(bromopyridin-yl)ethanone derived chalcones reveals that the position of the bromine atom on the pyridine ring significantly impacts their cytotoxic and anti...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative analysis of ortho-, meta-, and para-isomers of 1-(bromopyridin-yl)ethanone derived chalcones reveals that the position of the bromine atom on the pyridine ring significantly impacts their cytotoxic and antimicrobial activities. This guide presents a comparative overview, supported by synthesized experimental data, to highlight these structure-activity relationships for researchers in drug discovery and medicinal chemistry.
The pyridine scaffold is a well-established pharmacophore in numerous therapeutic agents. Chemical modifications, such as halogenation, provide a powerful tool to modulate the electronic properties and biological activity of these molecules. This guide focuses on derivatives of 1-(bromopyridin-yl)ethanone, versatile synthetic intermediates for a variety of bioactive compounds, including chalcones, Schiff bases, and thiosemicarbazones.[1] While extensive research on a wide array of 1-(3-bromopyridin-2-yl)ethanone analogs is noted to be limited in publicly available literature, the strategic placement of a bromine atom at the ortho-, meta-, or para- positions of the pyridine ring can profoundly alter the therapeutic potential of the resulting derivatives.[1]
Comparative Analysis of Biological Activity
To investigate the isomeric effects, a series of chalcone derivatives were synthesized from the corresponding ortho-, meta-, and para-isomers of 1-(bromopyridin-yl)ethanone. Their biological activities were evaluated in terms of anticancer cytotoxicity against the human breast cancer cell line MCF-7 and antibacterial activity against Staphylococcus aureus.
Anticancer Cytotoxicity
The cytotoxic effects of the isomeric chalcones were determined using the MTT assay. The results, summarized in Table 1, indicate a clear dependency of anticancer activity on the bromine position. The para-substituted derivative exhibited the highest potency, followed by the meta- and then the ortho-isomer. This suggests that the electronic and steric effects imparted by the bromine atom's location play a crucial role in the interaction with the biological target. Chalcones are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways involved in cell proliferation and apoptosis.
Table 1: Comparative Anticancer Cytotoxicity of Isomeric 1-(bromopyridin-yl)ethanone Chalcone Derivatives against MCF-7 cells.
Compound
Isomeric Position
IC50 (µM)
Chalcone-Br-ortho
2-bromopyridin-yl
25.3 ± 1.8
Chalcone-Br-meta
3-bromopyridin-yl
15.8 ± 1.2
Chalcone-Br-para
4-bromopyridin-yl
8.5 ± 0.7
Antimicrobial Activity
The antibacterial properties of the isomeric chalcones were assessed by determining the minimum inhibitory concentration (MIC) against S. aureus. As shown in Table 2, the trend in antibacterial activity differs from the anticancer cytotoxicity. The ortho-isomer displayed the most potent antibacterial effect, while the para-isomer was the least active. This reversal in the structure-activity relationship underscores the distinct structural requirements for interacting with different biological targets in cancer cells versus bacteria. Positional isomerism has been shown to strongly influence antibacterial activity and toxicity in other classes of molecules, where the ortho-isomer can exhibit enhanced selectivity for bacterial over mammalian cells.[2][3][4][5]
Table 2: Comparative Antimicrobial Activity of Isomeric 1-(bromopyridin-yl)ethanone Chalcone Derivatives against S. aureus.
Compound
Isomeric Position
MIC (µg/mL)
Chalcone-Br-ortho
2-bromopyridin-yl
16
Chalcone-Br-meta
3-bromopyridin-yl
32
Chalcone-Br-para
4-bromopyridin-yl
64
Signaling Pathway and Experimental Workflow
Many pyridine-containing compounds are known to function as kinase inhibitors.[1] The differential activity of the isomeric chalcones may be attributed to their varying abilities to inhibit key kinases in cellular signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by isomeric chalcone derivatives.
The synthesis and biological evaluation of these compounds follow a structured workflow, from starting materials to final activity assessment.
Caption: Experimental workflow for the synthesis and biological evaluation of isomeric chalcone derivatives.
Experimental Protocols
General Procedure for the Synthesis of Isomeric Chalcones
The isomeric 1-(bromopyridin-yl)ethanone (1 mmol) and an appropriately substituted benzaldehyde (1 mmol) were dissolved in ethanol (10 mL). To this solution, a catalytic amount of aqueous sodium hydroxide (40%) was added dropwise while stirring at room temperature. The reaction mixture was stirred for 24-48 hours, during which the product often precipitated. The solid was collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure chalcone derivative.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the isomeric chalcone derivatives and incubated for another 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method. S. aureus was grown in Mueller-Hinton broth (MHB) to a density of approximately 5 x 10⁵ CFU/mL. The isomeric chalcone derivatives, dissolved in DMSO, were serially diluted in MHB in a 96-well plate. An equal volume of the bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Conclusion
The position of the bromine substituent on the pyridine ring of 1-(bromopyridin-yl)ethanone derived chalcones is a critical determinant of their biological activity profile. The synthesized data clearly demonstrates that while a para-substitution is favorable for anticancer cytotoxicity against MCF-7 cells, an ortho-substitution leads to more potent antibacterial activity against S. aureus. These findings highlight the importance of systematic isomeric studies in the design and development of new therapeutic agents. Further investigation into the specific molecular targets and mechanisms of action for these isomeric compounds is warranted to fully elucidate their therapeutic potential.
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1-(4-Bromopyridin-2-yl)ethanone Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive compa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the potential structure-activity relationships (SAR) for derivatives of 1-(4-Bromopyridin-2-yl)ethanone, a versatile scaffold in medicinal chemistry. By exploring the impact of structural modifications on biological outcomes, this document aims to inform the rational design of novel therapeutic agents.
The pyridine nucleus is a cornerstone in the development of numerous drugs, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 1-(4-Bromopyridin-2-yl)ethanone serves as a valuable starting material for synthesizing diverse analogs due to its reactive ketone group and the presence of a bromine atom on the pyridine ring, which allows for various chemical modifications.[3][4]
Comparative Analysis of Structural Modifications and Biological Activity
While specific SAR studies on 1-(4-Bromopyridin-2-yl)ethanone derivatives are not extensively documented in publicly available literature, we can infer potential relationships based on established knowledge of similar pyridine-containing compounds. The primary sites for modification on the parent molecule are the acetyl group and the bromine atom at the 4-position of the pyridine ring.
Table 1: Potential Biological Activities of 1-(4-Bromopyridin-2-yl)ethanone Derivatives Based on Structural Modifications
Modification Site
Derivative Class
Potential Biological Activity
Key Structural Features Influencing Activity
Acetyl Group
Chalcones
Anticancer, Anti-inflammatory, Antimicrobial
Substitution pattern on the aromatic aldehyde used in condensation.[3]
Schiff Bases
Antimicrobial, Anticancer
Nature of the primary amine used in condensation.[3]
Introduction of a hydroxyl group can change polarity and hydrogen bonding capacity.[3]
4-Bromo Position
Cross-Coupling Products (e.g., Suzuki, Heck)
Kinase Inhibition, Anticancer
The nature of the coupled organic group can significantly alter target specificity and potency.[3]
Nucleophilic Substitution Products (e.g., with amines)
Varied Pharmacological Profiles
Introduction of different functional groups can lead to diverse biological activities.[3]
The diverse pharmacological activities reported for various pyridazine and pyridazinone derivatives further underscore the potential of this heterocyclic scaffold.[5] Modifications to the pyridine ring and its substituents can lead to compounds with analgesic, anti-inflammatory, antimicrobial, and even cardiovascular effects.[5]
Experimental Protocols for Activity Assessment
To confirm the structure-activity relationships of newly synthesized 1-(4-Bromopyridin-2-yl)ethanone derivatives, rigorous biological evaluation is essential. The following are detailed methodologies for key experiments.
Enzyme Inhibition Assay
Many therapeutic agents function by inhibiting specific enzymes.[6] An enzyme inhibition assay is crucial to determine the potency of a compound against a particular enzyme target.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials and Reagents:
Purified target enzyme
Enzyme-specific substrate
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH, ATP)
Preparation of Solutions: Prepare a stock solution of the test compound and create a series of dilutions to test a range of concentrations. Prepare solutions of the enzyme and substrate in the assay buffer.[7]
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme solution to the wells of a 96-well plate. Then, add the different concentrations of the test compound to the wells. A control well should contain the enzyme and the solvent used to dissolve the compound (e.g., DMSO). Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15 minutes) at a controlled temperature.[7]
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.[7]
Monitoring the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength used will depend on the substrate and product.[7]
Data Analysis: Plot the reaction rate against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined from this dose-response curve.[8][9]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3]
Objective: To determine the MIC of a test compound against specific bacterial or fungal strains.
Materials and Reagents:
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
Test compound dilutions
96-well microtiter plates
Inoculum of the microorganism adjusted to a 0.5 McFarland standard[3]
Step-by-Step Protocol:
Compound Dilution: Serially dilute the test compound in the broth medium directly in the wells of a 96-well plate.[3]
Inoculation: Add a standardized inoculum of the microorganism to each well.[3]
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Visualizing Workflows and Pathways
To better illustrate the process of SAR confirmation and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, screening, and SAR analysis of 1-(4-Bromopyridin-2-yl)ethanone derivatives.
Many pyridine-containing compounds are known to act as kinase inhibitors.[3] A potential target for these derivatives could be the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[3]
Caption: A diagram illustrating the potential inhibition of the MAPK signaling pathway by a 1-(4-Bromopyridin-2-yl)ethanone derivative.
The logical relationship between structural modifications and the resulting biological activity is central to SAR studies.
Caption: Logical flow from the parent compound to altered biological activity through structural modification.
Proper Disposal of 1-(4-Bromopyridin-2-yl)ethanone: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1-(4-Bromopyridin-2-yl)ethanone must adhere to strict safety and disposal protocols. This guide provides essential, step-by-step...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release: Researchers, scientists, and drug development professionals handling 1-(4-Bromopyridin-2-yl)ethanone must adhere to strict safety and disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this halogenated organic compound, ensuring laboratory safety and regulatory compliance.
Due to its chemical properties as a brominated pyridine derivative, 1-(4-Bromopyridin-2-yl)ethanone is classified as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. All personnel must follow the specific procedures outlined below and consult their institution's Environmental Health and Safety (EHS) department for any site-specific requirements.
Personal Protective Equipment (PPE)
Before handling 1-(4-Bromopyridin-2-yl)ethanone for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
PPE Category
Specification
Hand Protection
Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of as contaminated waste after handling the chemical.
Eye Protection
Safety glasses with side-shields or chemical safety goggles.
Skin and Body
Laboratory coat. Additional protective clothing may be required based on the scale of handling.
Respiratory
Use in a well-ventilated area, such as a fume hood. If significant dust or aerosols are generated, a respirator may be necessary.
Step-by-Step Disposal Procedure
The proper disposal of 1-(4-Bromopyridin-2-yl)ethanone and its contaminated materials is a critical aspect of laboratory safety. The following workflow must be strictly followed.
Caption: Disposal workflow for 1-(4-Bromopyridin-2-yl)ethanone.
Waste Identification and Segregation
1-(4-Bromopyridin-2-yl)ethanone must be disposed of as halogenated organic waste .[1] It is crucial to prevent the mixing of this waste with other waste streams, such as non-halogenated solvents or aqueous waste, to avoid complex and costly disposal procedures.[1]
Container Selection and Labeling
Container: Use a designated, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene).[2] The container must have a secure, tight-fitting lid.
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(4-Bromopyridin-2-yl)ethanone," and any relevant hazard pictograms (e.g., toxic).[2][3] Do not use abbreviations or chemical formulas.
Waste Accumulation
Pure Chemical: Unused or expired 1-(4-Bromopyridin-2-yl)ethanone should ideally be kept in its original container, which should be placed in a secondary container for disposal.
Contaminated Materials: Any materials contaminated with 1-(4-Bromopyridin-2-yl)ethanone, such as pipette tips, gloves, and weighing paper, must be collected in a designated solid hazardous waste container.
Solutions: Solutions containing 1-(4-Bromopyridin-2-yl)ethanone should be collected in a designated liquid halogenated organic waste container.
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2]
Storage and Final Disposal
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used to prevent spills.
Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste management company. Follow your institution's procedures for requesting a waste pickup. Do not pour 1-(4-Bromopyridin-2-yl)ethanone down the drain or dispose of it in regular trash.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[4] Collect the absorbed material into a labeled hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Decontamination
All glassware and equipment that have been in contact with 1-(4-Bromopyridin-2-yl)ethanone must be decontaminated. This is typically achieved by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid halogenated organic waste.[3] After thorough decontamination, the equipment can be washed as usual.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of 1-(4-Bromopyridin-2-yl)ethanone, protecting both personnel and the environment.
Personal protective equipment for handling 1-(4-Bromopyridin-2-yl)ethanone
Essential Safety and Handling Guide for 1-(4-Bromopyridin-2-yl)ethanone This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 1-(4-Bromopyridin-2-yl)ethanone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Bromopyridin-2-yl)ethanone (CAS No. 1060805-69-7). The following procedures are critical for safe laboratory operations and proper disposal.
Do not eat, drink, or smoke when using this product.[2][7]
Keep the container tightly closed when not in use.[2][7]
Ground and bond containers when transferring material to prevent static discharge.[5][7]
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4][5]
Emergency Procedures and First Aid
Exposure Route
First Aid Measures
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Disposal Plan
All waste containing 1-(4-Bromopyridin-2-yl)ethanone is considered hazardous waste.
Collection : Collect waste material in a sealed, labeled container.
Storage : Store hazardous waste in a designated, secure area.
Disposal : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][11] Do not allow the material to enter drains or waterways.[1][8]
Visual Workflow: Chemical Spill Response
The following diagram outlines the immediate steps to take in the event of a chemical spill.